molecular formula C9H12ClNO2 B097370 L-Phenylalanine hydrochloride CAS No. 17585-69-2

L-Phenylalanine hydrochloride

货号: B097370
CAS 编号: 17585-69-2
分子量: 201.65 g/mol
InChI 键: ZAIZDXVMSSDZFA-QRPNPIFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-Phenylalanine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZDXVMSSDZFA-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17585-69-2
Record name L-Phenylalanine, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name Phenylalanine hydrochloride
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Record name 3-phenyl-L-alanine hydrochloride
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Record name PHENYLALANINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-Phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for L-Phenylalanine hydrochloride, a critical amino acid derivative utilized in pharmaceutical and research applications. This document details the core chemical reactions, experimental protocols, and quantitative data to support laboratory and process development activities.

Introduction

L-Phenylalanine is an essential α-amino acid fundamental to protein biochemistry.[1] Its hydrochloride salt, this compound, is often preferred in synthetic applications due to its enhanced stability and solubility in aqueous media. This guide explores the prevalent methods for its synthesis, offering a comparative analysis of different strategic approaches.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main strategies: direct hydrochlorination of L-Phenylalanine and esterification followed by hydrochlorination. Each pathway offers distinct advantages concerning starting materials, reaction conditions, and scalability.

Direct Hydrochlorination of L-Phenylalanine

The most straightforward method involves the direct treatment of L-Phenylalanine with hydrochloric acid. This approach is often employed for the synthesis of related compounds like 4-[bis(2-chloroethyl)-amino]-L-phenylalanine hydrochloride (melphalan hydrochloride).[2] The free base of the L-phenylalanine derivative is treated with hydrochloric acid in an aqueous solution, followed by isolation of the hydrochloride salt.[2]

Reaction Scheme:

G LPhe L-Phenylalanine LPhe_HCl L-Phenylalanine Hydrochloride LPhe->LPhe_HCl HCl_aq HCl (aq) HCl_aq->LPhe_HCl G LPhe L-Phenylalanine LPhe_MeEster_HCl L-Phenylalanine Methyl Ester Hydrochloride LPhe->LPhe_MeEster_HCl SOCl2_MeOH SOCl₂ Methanol SOCl2_MeOH->LPhe_MeEster_HCl G start Start suspend Suspend L-Phenylalanine in Methanol at 0°C start->suspend add_socl2 Add Thionyl Chloride suspend->add_socl2 stir Stir at Room Temperature for 24h add_socl2->stir evaporate Remove Solvent stir->evaporate recrystallize Recrystallize from EtOAc/EtOH evaporate->recrystallize product L-Phenylalanine Methyl Ester Hydrochloride recrystallize->product G start Start dissolve Add 4N HCl in Dioxane to Boc-protected substrate at 0°C start->dissolve stir Stir at Room Temperature for 30 min dissolve->stir precipitate Add Hexane to Precipitate Product stir->precipitate wash Wash with Diethyl Ether precipitate->wash product L-Phenylalanine Derivative Hydrochloride wash->product

References

L-Phenylalanine as a Precursor to Neurotransmitters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-phenylalanine, an essential aromatic amino acid, serves as the primary precursor for the biosynthesis of a class of crucial neurotransmitters known as catecholamines. This technical guide provides an in-depth exploration of the biochemical cascade that transforms L-phenylalanine into dopamine, norepinephrine, and epinephrine. The multi-enzyme pathway, involving phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), aromatic L-amino acid decarboxylase (AADC), dopamine β-hydroxylase (DBH), and phenylethanolamine N-methyltransferase (PNMT), is fundamental to numerous physiological processes, including mood regulation, cognitive function, and the 'fight-or-flight' response.[1][2] This document details the catalytic mechanisms of these key enzymes, presents available quantitative data on their kinetics, outlines detailed experimental protocols for their study, and provides visual representations of the metabolic and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in neuroscience, pharmacology, and drug development.

Introduction

The journey from the dietary essential amino acid L-phenylalanine to the potent catecholamine neurotransmitters is a cornerstone of neurobiology and pharmacology. The inability of the human body to synthesize L-phenylalanine underscores its importance as a critical building block that must be obtained from dietary sources.[2] Its conversion into L-tyrosine is the initial and committing step in a cascade that ultimately yields dopamine, norepinephrine, and epinephrine, molecules that are vital for synaptic transmission and physiological regulation.[1] Disruptions in this pathway are implicated in a range of neurological and psychiatric disorders, making the enzymes involved prime targets for therapeutic intervention. This guide will systematically dissect each step of this crucial metabolic route.

The Catecholamine Biosynthesis Pathway

The conversion of L-phenylalanine to catecholamines is a sequential, multi-step enzymatic process that primarily occurs in the liver, adrenal medulla, and specific neurons within the central and peripheral nervous systems.[3][4]

Step 1: L-Phenylalanine to L-Tyrosine

The initial and rate-limiting step in the catabolism of L-phenylalanine is its hydroxylation to form L-tyrosine.[5] This reaction is catalyzed by phenylalanine hydroxylase (PAH) .

  • Enzyme: Phenylalanine hydroxylase (PAH)

  • Cofactors: Tetrahydrobiopterin (BH4) and molecular oxygen (O2).[6]

  • Mechanism: PAH is a non-heme iron-containing monooxygenase. The reaction involves the heterolytic cleavage of molecular oxygen, with one oxygen atom being incorporated into the phenyl ring of L-phenylalanine to form L-tyrosine, and the other oxygen atom being reduced to water, a process that requires the oxidation of BH4 to quinonoid dihydrobiopterin (qBH2).[5][6] The regeneration of BH4 is crucial for sustained PAH activity and is accomplished by dihydropteridine reductase.[7]

Step 2: L-Tyrosine to L-DOPA

The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in the synthesis of catecholamines.[8]

  • Enzyme: Tyrosine hydroxylase (TH)

  • Cofactors: Tetrahydrobiopterin (BH4), molecular oxygen (O2), and ferrous iron (Fe2+).[8]

  • Mechanism: Similar to PAH, TH is a pterin-dependent aromatic amino acid hydroxylase. It catalyzes the hydroxylation of L-tyrosine at the meta position of the phenyl ring.[8] The catalytic cycle involves the formation of a reactive Fe(IV)=O intermediate that facilitates the electrophilic aromatic substitution on the tyrosine ring.[9]

Step 3: L-DOPA to Dopamine

The decarboxylation of L-DOPA yields the neurotransmitter dopamine.

  • Enzyme: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[6]

  • Cofactor: Pyridoxal 5'-phosphate (PLP).[6]

  • Mechanism: AADC is a PLP-dependent enzyme that catalyzes the removal of the carboxyl group from L-DOPA.[6] The reaction proceeds through the formation of a Schiff base between PLP and L-DOPA, which facilitates the decarboxylation to form dopamine.

Step 4: Dopamine to Norepinephrine

The conversion of dopamine to norepinephrine occurs within synaptic vesicles of noradrenergic neurons and chromaffin cells of the adrenal medulla.

  • Enzyme: Dopamine β-hydroxylase (DBH)

  • Cofactors: Ascorbate (Vitamin C) and molecular oxygen (O2).[10] DBH is a copper-containing enzyme.[10]

  • Mechanism: DBH is a monooxygenase that catalyzes the hydroxylation of the β-carbon of the dopamine side chain. The reaction requires ascorbate as a reducing agent to regenerate the active copper center.[10]

Step 5: Norepinephrine to Epinephrine

The final step in the catecholamine biosynthesis pathway is the methylation of norepinephrine to form epinephrine, which occurs primarily in the adrenal medulla.

  • Enzyme: Phenylethanolamine N-methyltransferase (PNMT)

  • Cofactor: S-adenosyl-L-methionine (SAM).[4]

  • Mechanism: PNMT catalyzes the transfer of a methyl group from SAM to the amino group of norepinephrine.

Data Presentation: Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes in the catecholamine biosynthesis pathway. It is important to note that these values can vary depending on the species, tissue source, and experimental conditions.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source Organism
Phenylalanine Hydroxylase (PAH) L-Phenylalanine150 - 3181230 - 3640Human
Tetrahydrobiopterin (BH4)30 - 363600Human
Tyrosine Hydroxylase (TH) L-Tyrosine~136~7.1 (µmol/min/mg)Rat
Tetrahydrobiopterin (BH4)---
Aromatic L-Amino Acid Decarboxylase (AADC) L-DOPA~4260~37.5 (pmol/min/ml)Human
Dopamine β-Hydroxylase (DBH) Dopamine~2000-Bovine
Ascorbic Acid~650-Bovine
Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine--Human
S-Adenosyl-L-methionine (SAM)--Human

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the catecholamine biosynthesis pathway.

Phenylalanine Hydroxylase (PAH) Activity Assay (Fluorometric, Continuous)

This protocol is adapted from a continuous, real-time fluorescence-based assay.[11]

Materials:

  • 96-well microplate (black with clear bottom recommended)

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm for tyrosine)

  • Reaction Buffer: 100 mM Na-Hepes, pH 7.0, 0.1 mg/mL catalase, 100 µM ferrous ammonium sulfate, 5 mM dithiothreitol (DTT).

  • L-Phenylalanine stock solution (e.g., 10 mM in Reaction Buffer)

  • Tetrahydrobiopterin (BH4) stock solution (e.g., 1 mM in 2 mM DTT, prepared fresh)

  • Purified PAH enzyme

Procedure:

  • Enzyme Pre-activation (Optional but recommended):

    • Prepare a reaction mixture containing the desired concentration of L-phenylalanine (e.g., 1 mM final concentration) and the PAH enzyme in the Reaction Buffer.

    • Incubate for 5 minutes at 25°C. This step activates the enzyme.

  • Reaction Initiation:

    • To initiate the reaction, add BH4 to the pre-activated enzyme-substrate mixture to a final concentration of 75 µM.

    • If not pre-activating, add L-phenylalanine and BH4 simultaneously to the enzyme in the Reaction Buffer.

  • Measurement:

    • Immediately place the microplate in the fluorescence reader.

    • Monitor the increase in fluorescence at 450 nm over time (e.g., every 30-60 seconds for 10-20 minutes). The formation of L-tyrosine results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

    • A standard curve of L-tyrosine fluorescence should be generated to convert the rate of fluorescence change to the rate of product formation (e.g., nmol/min).

Tyrosine Hydroxylase (TH) Activity Assay (Colorimetric, Endpoint)

This protocol is a modification of a colorimetric endpoint assay.[12]

Materials:

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Spectrophotometer

  • Reaction Buffer: 200 mM HEPES, pH 7.5, 0.1 M KCl, 100 µg/mL catalase, 1 mM DTT, 10 µM ferrous ammonium sulfate.

  • L-Tyrosine stock solution (e.g., 2 mM in Reaction Buffer)

  • 6-methyltetrahydropterin (6MPH4) stock solution (e.g., 10 mM, prepared fresh)

  • Purified TH enzyme

  • Perchloric acid (0.1 M)

  • Sodium periodate solution

  • Reagents for dopachrome detection (specific protocol may vary)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Reaction Buffer, L-tyrosine (e.g., 200 µM final concentration), and 6MPH4 (e.g., 1 mM final concentration).

    • Add the TH enzyme to initiate the reaction. The final reaction volume is typically 100-200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold 0.1 M perchloric acid.

    • Centrifuge the tubes to pellet precipitated protein.

  • L-DOPA Quantification:

    • Transfer the supernatant to a new tube.

    • The L-DOPA produced can be quantified by oxidizing it to dopachrome with sodium periodate, which can be measured spectrophotometrically at ~475 nm.[13]

    • Alternatively, the L-DOPA in the supernatant can be quantified using HPLC with electrochemical detection.

  • Data Analysis:

    • A standard curve of L-DOPA should be prepared to determine the concentration of the product in the samples.

    • Calculate the enzyme activity as nmol of L-DOPA produced per minute per mg of protein.

Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay (Spectrophotometric)

This protocol is based on a spectrophotometric method that monitors the disappearance of the substrate L-DOPA.[6]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Reaction Buffer: 50 mM Bis-Tris-Propane, pH adjusted to the desired value (e.g., 7.4).

  • L-DOPA stock solution (e.g., 10 mM in 0.1 M HCl, prepared fresh and protected from light)

  • Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 1 mM)

  • Purified AADC enzyme

Procedure:

  • Reaction Setup:

    • In a quartz cuvette, prepare a reaction mixture containing the Reaction Buffer and PLP (e.g., 10 µM final concentration).

    • Add the AADC enzyme and incubate for a few minutes to ensure co-factor binding.

  • Reaction Initiation:

    • Initiate the reaction by adding L-DOPA to the desired final concentration.

  • Measurement:

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a wavelength where L-DOPA absorbs and dopamine does not (or absorbs significantly less), for example, around 280 nm. Continuous monitoring over time is ideal.

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.

    • The molar extinction coefficient of L-DOPA at the chosen wavelength is required to convert the change in absorbance to the change in concentration.

    • Enzyme activity is expressed as µmol of L-DOPA consumed per minute per mg of protein.

Dopamine β-Hydroxylase (DBH) Activity Assay (HPLC-based)

This protocol involves the enzymatic conversion of dopamine to norepinephrine, followed by quantification using HPLC with electrochemical detection.[14]

Materials:

  • HPLC system with an electrochemical detector (ECD)

  • C18 reverse-phase HPLC column

  • Reaction Buffer: e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM sodium fumarate, 1 mg/mL catalase, and 10 µM CuSO4.

  • Dopamine stock solution

  • Ascorbic acid stock solution (prepared fresh)

  • Purified or partially purified DBH enzyme

  • Perchloric acid (0.1 M)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Reaction Buffer, dopamine (e.g., 2 mM final concentration), and ascorbic acid (e.g., 0.65 mM final concentration).

    • Add the DBH enzyme to initiate the reaction.

  • Incubation:

    • Incubate at 37°C for a defined time (e.g., 20-30 minutes).

  • Reaction Termination:

    • Stop the reaction with an equal volume of cold 0.1 M perchloric acid.

    • Centrifuge to pellet protein.

  • Norepinephrine Quantification:

    • Filter the supernatant and inject a portion onto the HPLC-ECD system.

    • Separate norepinephrine from other components on the C18 column using an appropriate mobile phase (e.g., a phosphate buffer with an ion-pairing agent and methanol).

    • Detect norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

  • Data Analysis:

    • Quantify the amount of norepinephrine produced by comparing the peak area to a standard curve of norepinephrine.

    • Calculate DBH activity as nmol of norepinephrine formed per minute per mg of protein.

Phenylethanolamine N-Methyltransferase (PNMT) Activity Assay (Radiometric)

This classic and highly sensitive assay uses a radiolabeled methyl donor.

Materials:

  • Scintillation counter

  • Reaction Buffer: e.g., 50 mM phosphate buffer, pH 8.0.

  • Norepinephrine stock solution

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

  • Purified PNMT enzyme

  • Stopping solution (e.g., a borate buffer)

  • Organic solvent for extraction (e.g., toluene/isoamyl alcohol mixture)

  • Scintillation cocktail

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Reaction Buffer, norepinephrine, and [³H]SAM.

    • Initiate the reaction by adding the PNMT enzyme.

  • Incubation:

    • Incubate at 37°C for a defined time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the stopping solution.

    • Add the organic solvent to extract the radiolabeled epinephrine product. Norepinephrine and SAM will remain in the aqueous phase.

    • Vortex and centrifuge to separate the phases.

  • Measurement:

    • Transfer an aliquot of the organic phase to a scintillation vial.

    • Add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • The amount of product formed is calculated from the specific activity of the [³H]SAM.

    • Enzyme activity is expressed as pmol or nmol of epinephrine formed per minute per mg of protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Catecholamine_Biosynthesis_Pathway cluster_Phe_Tyr cluster_Tyr_DOPA cluster_DOPA_Dopamine cluster_Dopamine_NE cluster_NE_Epi Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr O2, BH4 DOPA L-DOPA Tyr->DOPA O2, BH4, Fe2+ Dopamine Dopamine DOPA->Dopamine PLP NE Norepinephrine Dopamine->NE O2, Ascorbate, Cu2+ Epi Epinephrine NE->Epi SAM PAH Phenylalanine Hydroxylase (PAH) Phe_Tyr_edge Phe_Tyr_edge PAH->Phe_Tyr_edge TH Tyrosine Hydroxylase (TH) Tyr_DOPA_edge Tyr_DOPA_edge TH->Tyr_DOPA_edge AADC Aromatic L-Amino Acid Decarboxylase (AADC) DOPA_Dopamine_edge DOPA_Dopamine_edge AADC->DOPA_Dopamine_edge DBH Dopamine β-Hydroxylase (DBH) Dopamine_NE_edge Dopamine_NE_edge DBH->Dopamine_NE_edge PNMT Phenylethanolamine N-Methyltransferase (PNMT) NE_Epi_edge NE_Epi_edge PNMT->NE_Epi_edge

Caption: The enzymatic pathway of catecholamine biosynthesis from L-phenylalanine.

Enzyme_Assay_Workflow Sample Biological Sample (e.g., tissue homogenate) EnzymePrep Enzyme Preparation (Purification/Extraction) Sample->EnzymePrep ReactionSetup Reaction Setup (Buffer, Substrate, Cofactors) EnzymePrep->ReactionSetup EnzymeAdd Add Enzyme (Initiate Reaction) ReactionSetup->EnzymeAdd Incubation Incubation (Controlled Temperature & Time) EnzymeAdd->Incubation Termination Reaction Termination (e.g., Acid, Heat) Incubation->Termination ProductQuant Product Quantification (HPLC, Spectrophotometry, etc.) Termination->ProductQuant DataAnalysis Data Analysis (Calculate Activity) ProductQuant->DataAnalysis

Caption: A generalized experimental workflow for enzyme activity assays.

Conclusion

The biosynthesis of catecholamine neurotransmitters from L-phenylalanine is a tightly regulated and indispensable metabolic pathway. A thorough understanding of the enzymes involved, their catalytic mechanisms, and their kinetics is paramount for the development of novel therapeutics for a multitude of neurological and psychiatric conditions. This technical guide has provided a comprehensive overview of this pathway, from the initial hydroxylation of L-phenylalanine to the final methylation of norepinephrine. The detailed experimental protocols and compiled kinetic data serve as a valuable resource for researchers actively engaged in this field. Future investigations will undoubtedly continue to unravel the intricate regulatory mechanisms governing this pathway, offering new avenues for therapeutic intervention.

References

The Discovery and Historical Synthesis of Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the discovery and seminal synthesis of the essential amino acid, phenylalanine. It is intended for researchers, scientists, and professionals in drug development, offering a detailed account of the foundational experiments, methodologies, and metabolic significance of this crucial biomolecule.

Discovery and Initial Characterization

Phenylalanine was first identified in 1879 by Ernst Schulze and J. Barbieri.[1] They isolated the compound from yellow lupine (Lupinus luteus) seedlings, initially assigning it the empirical formula C9H11NO2.[1]

Experimental Protocol: Isolation from Lupinus luteus

Objective: To isolate and purify the novel amino acid, phenylalanine, from yellow lupine seedlings.

Materials:

  • Yellow lupine (Lupinus luteus) seedlings

  • Water (distilled)

  • Lead (II) acetate solution

  • Hydrogen sulfide (gas)

  • Ethanol

  • Apparatus for extraction (e.g., press, beakers, funnels)

  • Filtration apparatus

  • Apparatus for generating and handling hydrogen sulfide

Methodology:

  • Extraction: The lupine seedlings were likely macerated and pressed to extract the plant juice. This aqueous extract, containing a mixture of amino acids, sugars, and other plant metabolites, would have been collected.

  • Clarification: To remove proteins and other large molecules, a solution of lead (II) acetate was probably added to the extract. This would cause the precipitation of proteins and other impurities, which could then be removed by filtration.

  • Removal of Excess Lead: The excess lead ions in the filtrate were then precipitated by bubbling hydrogen sulfide gas through the solution, forming insoluble lead sulfide. This precipitate was subsequently removed by filtration.

  • Concentration and Crystallization: The resulting solution, now enriched with amino acids, would have been concentrated by evaporation. Upon cooling, various amino acids would crystallize out of the solution.

  • Fractional Crystallization: Phenylalanine would have been separated from other amino acids through a process of fractional crystallization, likely using ethanol to selectively precipitate different amino acids based on their varying solubilities.

  • Purification: The crude crystals of phenylalanine would be further purified by recrystallization from hot water to yield the final, purified compound.

Initial Physical and Chemical Properties

The initial characterization of phenylalanine by Schulze and Barbieri would have involved determining its basic physical and chemical properties. The following table summarizes some of these properties, supplemented with modern, more precise measurements.

PropertyValue
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
AppearanceMonoclinic plates or leaflets from warm concentrated aqueous solutions; hydrated needles from dilute solutions.
Melting PointDecomposes at approximately 283°C
Solubility in Water19.8 g/L at 0°C, 29.6 g/L at 25°C, 44.3 g/L at 50°C, 66.2 g/L at 75°C, 99.0 g/L at 100°C
pKapK1 (carboxyl group) = 1.83, pK2 (amino group) = 9.13
Optical Rotation ([α]D20)-35.1° (c = 1.94)

First Chemical Synthesis of Phenylalanine

The first successful chemical synthesis of phenylalanine was achieved in 1882 by Emil Erlenmeyer and A. Lipp.[1] They utilized a method that was a precursor to what is now known as the Erlenmeyer-Plöchl azlactone and amino acid synthesis.[2][3] Another related method for synthesizing phenylalanine is the Strecker synthesis, which was first reported by Adolph Strecker in 1850 for the synthesis of alanine.[4]

Experimental Protocol: Erlenmeyer-Plöchl Azlactone Synthesis

This synthesis involves the condensation of an aldehyde with an N-acylglycine in the presence of acetic anhydride. The resulting azlactone is then hydrolyzed and reduced to yield the amino acid.

Objective: To synthesize racemic phenylalanine from benzaldehyde and hippuric acid.

Materials:

  • Benzaldehyde

  • Hippuric acid (N-benzoylglycine)

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Red phosphorus

  • Hydriodic acid

  • Sodium hydroxide

  • Hydrochloric acid

Methodology:

  • Formation of the Azlactone: A mixture of benzaldehyde, hippuric acid, and anhydrous sodium acetate was heated with an excess of acetic anhydride. This reaction forms 2-phenyl-4-benzylidene-5(4H)-oxazolone, an azlactone.

  • Reduction and Hydrolysis: The azlactone intermediate was then subjected to reduction and hydrolysis. This was likely achieved by heating with red phosphorus and hydriodic acid. This step reduces the double bond and opens the oxazolone ring.

  • Isolation and Purification: The resulting mixture was then treated with a base, such as sodium hydroxide, to neutralize the acids and precipitate the crude phenylalanine. The crude product was then dissolved in hot water and the pH adjusted with hydrochloric acid to the isoelectric point of phenylalanine to induce crystallization. The final product was a racemic mixture of D- and L-phenylalanine.

Logical Workflow of Erlenmeyer-Plöchl Synthesis

Erlenmeyer_Plochl_Synthesis Benzaldehyde Benzaldehyde Azlactone Azlactone Intermediate (2-phenyl-4-benzylidene-5(4H)-oxazolone) Benzaldehyde->Azlactone Hippuric_Acid Hippuric Acid Hippuric_Acid->Azlactone Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Azlactone Reduction_Hydrolysis Reduction & Hydrolysis (Red P, HI) Azlactone->Reduction_Hydrolysis Racemic_Phenylalanine Racemic Phenylalanine Reduction_Hydrolysis->Racemic_Phenylalanine

Caption: Workflow of the Erlenmeyer-Plöchl synthesis of phenylalanine.

Strecker Synthesis of Phenylalanine

While not the first historical synthesis, the Strecker synthesis is a fundamental method for producing amino acids. For phenylalanine, the starting material is phenylacetaldehyde.

Methodology:

  • Formation of α-aminonitrile: Phenylacetaldehyde is reacted with ammonia and hydrogen cyanide. The ammonia first reacts with the aldehyde to form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed, typically with a strong acid, to convert the nitrile group into a carboxylic acid, yielding racemic phenylalanine.

Strecker Synthesis Pathway

Strecker_Synthesis Phenylacetaldehyde Phenylacetaldehyde alpha_Aminonitrile α-Aminonitrile Phenylacetaldehyde->alpha_Aminonitrile Ammonia Ammonia (NH3) Ammonia->alpha_Aminonitrile Hydrogen_Cyanide Hydrogen Cyanide (HCN) Hydrolysis Acid Hydrolysis (H3O+) alpha_Aminonitrile->Hydrolysis Racemic_Phenylalanine Racemic Phenylalanine Hydrolysis->Racemic_Phenylalanine Hydrogen_Cya_nide Hydrogen_Cya_nide Hydrogen_Cya_nide->alpha_Aminonitrile

Caption: Pathway of the Strecker synthesis for producing phenylalanine.

Metabolic Significance and Key Pathways

Phenylalanine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet. Its primary metabolic fate is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.

Phenylalanine to Tyrosine Conversion

This hydroxylation reaction is a critical step in amino acid metabolism. Tyrosine is a precursor for the synthesis of several important molecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), the pigment melanin, and thyroid hormones.

Signaling Pathway: Phenylalanine Metabolism

Phenylalanine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase Phenylpyruvate Phenylpyruvate (in PKU) Phenylalanine->Phenylpyruvate Transaminase (minor pathway, elevated in PKU) L_DOPA L-DOPA Tyrosine->L_DOPA Melanin Melanin Tyrosine->Melanin Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Major metabolic pathways of phenylalanine.

Phenylketonuria (PKU)

Phenylketonuria is an inborn error of metabolism resulting from a deficiency in the enzyme phenylalanine hydroxylase.[5] This deficiency leads to an accumulation of phenylalanine in the blood and its conversion to phenylpyruvate via a minor transaminase pathway.[5] Untreated, PKU can lead to severe intellectual disability and other neurological problems. The discovery of PKU by Asbjørn Følling in 1934 and the subsequent development of a low-phenylalanine diet were milestones in medical genetics and biochemistry.[5]

References

L-Phenylalanine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physicochemical Properties, Biological Roles, and Methodologies

Abstract

L-Phenylalanine hydrochloride, the hydrochloride salt of the essential aromatic amino acid L-phenylalanine, serves as a critical component in numerous biochemical and pharmaceutical applications. This technical guide provides a detailed overview of its fundamental properties, including its CAS number and molecular weight. It further delves into key biological signaling pathways where L-phenylalanine is a central precursor, namely the biosynthesis of catecholamines and the activation of the Calcium-Sensing Receptor (CaSR). Detailed experimental protocols for its synthesis and analytical quantification are provided, catering to the needs of researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental identifiers and properties of this compound are summarized below for easy reference.

PropertyValueCitation
CAS Number 17585-69-2
Molecular Weight 201.65 g/mol
Molecular Formula C₉H₁₁NO₂ · HCl
Appearance White crystalline powder
Solubility Soluble in water

Key Signaling Pathways Involving L-Phenylalanine

L-Phenylalanine is a precursor to several critical signaling molecules and can itself initiate intracellular signaling cascades. The following sections and diagrams illustrate two of its most significant roles in cellular communication.

Metabolic Pathway to Catecholamines

L-Phenylalanine is the initial substrate for the biosynthesis of catecholamines, a class of neurotransmitters and hormones vital for physiological functions such as mood regulation, stress response, and cardiovascular function. The metabolic conversion is a multi-step enzymatic process.

Catecholamine_Biosynthesis L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase

Catecholamine biosynthesis pathway originating from L-Phenylalanine.
Calcium-Sensing Receptor (CaSR) Activation

L-Phenylalanine acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. This interaction is crucial for processes such as hormone secretion in response to nutrient intake.[1][2][3] The binding of L-phenylalanine enhances the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling cascades.

CaSR_Signaling cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) G_protein G-protein Activation CaSR->G_protein L_Phe L-Phenylalanine L_Phe->CaSR Allosteric Modulation Ca2_ext Extracellular Ca²⁺ Ca2_ext->CaSR Binding PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca2_int ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_int Hormone_Secretion Hormone Secretion (e.g., CCK, Glucagon) Ca2_int->Hormone_Secretion

L-Phenylalanine-mediated activation of the Calcium-Sensing Receptor.

Experimental Protocols

Synthesis of this compound

This protocol outlines a general method for the preparation of this compound from L-Phenylalanine.

Materials:

  • L-Phenylalanine

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend L-Phenylalanine in methanol in a round-bottom flask at 0°C.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • To the resulting crude product, add diethyl ether to induce precipitation.

  • Collect the white solid by vacuum filtration and wash with diethyl ether.

  • Dry the collected solid to yield L-Phenylalanine methyl ester hydrochloride.

  • For this compound, a similar procedure is followed using hydrochloric acid in an appropriate solvent, followed by precipitation and purification.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This section provides a representative HPLC method for the analysis of L-Phenylalanine.

Instrumentation and Columns:

  • A standard HPLC system with UV detection is suitable.

  • A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[4]

Mobile Phase and Elution:

  • A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., water with formic acid to adjust pH).[4]

  • Isocratic elution is often employed for straightforward analyses.[5]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

  • For biological samples like plasma, deproteinization is necessary. This can be achieved by adding a precipitating agent (e.g., a strong acid) followed by centrifugation.[5]

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

Detection:

  • UV detection is typically set at a low wavelength, such as 210 nm, where the phenyl group exhibits absorbance.[4]

Workflow Diagram:

HPLC_Workflow Sample_Prep Sample Preparation (Deproteinization, Filtration) HPLC_System HPLC System (Pump, Injector) Sample_Prep->HPLC_System Column C18 Analytical Column HPLC_System->Column Detection UV Detector (210 nm) Column->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

General workflow for the HPLC analysis of L-Phenylalanine.

Applications in Drug Development

L-Phenylalanine and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. Its structural backbone is incorporated into a range of therapeutic agents, including peptides and small molecule drugs. Furthermore, understanding its role in neurotransmitter synthesis and receptor modulation provides a basis for developing drugs targeting neurological and metabolic disorders.

Conclusion

This compound is a fundamental chemical entity with significant implications for both basic research and pharmaceutical development. Its well-defined physicochemical properties, coupled with its integral role in major biological signaling pathways, make it a subject of continuous scientific interest. The methodologies presented in this guide offer a practical framework for its synthesis and analysis, empowering researchers to further explore its potential in various scientific and therapeutic contexts.

References

Stereoisomers of phenylalanine and their biological significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoisomers of Phenylalanine and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine, an essential aromatic amino acid, exists as two stereoisomers, L-phenylalanine and D-phenylalanine, which are non-superimposable mirror images of each other. While L-phenylalanine is a fundamental building block of proteins and a precursor to several key neurotransmitters, its enantiomer, D-phenylalanine, exhibits distinct physiological effects. This guide provides a comprehensive overview of the stereoisomers of phenylalanine, their unique biological significance, and their implications in drug development, with a focus on quantitative data and experimental methodologies.

Stereochemistry and Physicochemical Properties

The structural difference between L- and D-phenylalanine lies in the spatial arrangement of the groups attached to the α-carbon. This seemingly minor variation leads to significant differences in their biological activity due to the stereospecificity of enzymes and receptors in the body.

PropertyL-PhenylalanineD-Phenylalanine
Molar Mass 165.19 g/mol 165.19 g/mol
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid(2R)-2-amino-3-phenylpropanoic acid
PubChem CID 614071567
Melting Point 283 °C (decomposes)283 °C (decomposes)
Solubility in Water 2.965 g/100 mL (25 °C)2.965 g/100 mL (25 °C)
Specific Rotation [α]D -34.5° (c=2, H₂O)+34.5° (c=2, H₂O)

Biological Significance of Phenylalanine Stereoisomers

L-Phenylalanine: The Proteinogenic Amino Acid

L-phenylalanine is the naturally occurring isomer incorporated into proteins during translation. It is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.

3.1.1. Role in Protein Synthesis

As a constituent of proteins, L-phenylalanine is vital for the structure and function of virtually all tissues and organs.

3.1.2. Precursor to Neurotransmitters and Hormones

L-phenylalanine is the precursor to L-tyrosine, which is then converted into a cascade of important catecholamines, including dopamine, norepinephrine, and epinephrine. These molecules function as neurotransmitters and hormones, regulating mood, stress response, and various physiological processes.

L_Phenylalanine_Metabolic_Pathway L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine hydroxylase L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT D_Phenylalanine_Mechanism cluster_synapse Synaptic Cleft Enkephalins Enkephalins Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor Binds to Enkephalinase Enkephalinase Enkephalins->Enkephalinase Degraded by Analgesia Analgesia Opioid_Receptor->Analgesia Leads to D_Phe D-Phenylalanine D_Phe->Enkephalinase Inhibits HPLC_Workflow Sample_Prep Sample Preparation HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chiral_Column Chiral Column Separation HPLC_Injection->Chiral_Column UV_Detection UV Detection (254 nm) Chiral_Column->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Data_Analysis Data Analysis (Quantification) Chromatogram->Data_Analysis

The Sentinel Amino Acid: An In-depth Technical Guide to the Role of L-Phenylalanine in Protein Synthesis and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for protein synthesis and as a critical precursor to a multitude of vital biomolecules. Its metabolic fate is intricately regulated, with perturbations leading to significant physiological consequences, most notably the inherited metabolic disorder Phenylketonuria (PKU). This technical guide provides a comprehensive exploration of L-phenylalanine's role in cellular metabolism, focusing on its incorporation into proteins, its catabolic pathways, and its emerging role as a signaling molecule. Detailed experimental protocols for tracing and quantifying L-phenylalanine flux, along with quantitative data and visual representations of key pathways, are presented to equip researchers and drug development professionals with the necessary tools to investigate this sentinel amino acid.

Introduction

L-phenylalanine is an indispensable amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from dietary sources. Its primary physiological roles are twofold: serving as a constituent of polypeptides and acting as the initial substrate for a significant metabolic pathway that produces L-tyrosine. This conversion, catalyzed by phenylalanine hydroxylase (PAH), is the rate-limiting step in phenylalanine catabolism.[1] The resultant L-tyrosine is not only incorporated into proteins but also serves as the precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and the pigment melanin.[2][3]

Dysregulation of L-phenylalanine metabolism, primarily due to genetic defects in the PAH gene, leads to Phenylketonuria (PKU).[4] This condition is characterized by the accumulation of toxic levels of phenylalanine in the blood and brain, which can cause severe intellectual disability and other neurological problems if left untreated.[5] Consequently, the study of L-phenylalanine metabolism is of paramount importance for understanding disease pathophysiology and developing therapeutic interventions.

This guide will delve into the core aspects of L-phenylalanine's function, providing both foundational knowledge and practical methodologies for its study.

L-Phenylalanine in Protein Synthesis

As a proteinogenic amino acid, L-phenylalanine is directly incorporated into polypeptide chains during translation. The availability of L-phenylalanine is a critical determinant of the rate of protein synthesis. Inadequate levels of this essential amino acid can limit the production of vital proteins, impacting cellular growth, repair, and overall function.

L-phenylalanine is also implicated in the regulation of signaling pathways that control protein synthesis, notably the mTOR (mechanistic Target of Rapamycin) pathway. While leucine is a more potent activator, phenylalanine contributes to the amino acid pool that signals to mTORC1, promoting cell growth and proliferation.[6] Recent studies suggest that phenylalanine may also synergistically enhance mTOR activation by promoting the peripheral localization of lysosomes, where mTORC1 is activated.[1]

Metabolic Pathways of L-Phenylalanine

The metabolism of L-phenylalanine is primarily centered around its conversion to L-tyrosine, with alternative pathways becoming more prominent in pathological conditions like PKU.

The Phenylalanine Hydroxylase Pathway

The principal catabolic route for L-phenylalanine is its irreversible hydroxylation to L-tyrosine. This reaction is catalyzed by phenylalanine hydroxylase (PAH), a monooxygenase that requires tetrahydrobiopterin (BH4) as a cofactor.[7] The reaction occurs predominantly in the liver.

dot

Phenylalanine_Hydroxylase_Pathway cluster_0 Major Catabolic Pathway cluster_1 Further Metabolism L_Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) L_Phe->PAH L_Tyr L-Tyrosine Protein_Synthesis Protein Synthesis L_Tyr->Protein_Synthesis Catecholamines Catecholamines (Dopamine, Norepinephrine, Epinephrine) L_Tyr->Catecholamines Melanin Melanin L_Tyr->Melanin Thyroid_Hormones Thyroid Hormones L_Tyr->Thyroid_Hormones PAH->L_Tyr H2O H2O PAH->H2O BH4 Tetrahydrobiopterin (BH4) BH4->PAH Cofactor O2 O2 O2->PAH Substrate

Caption: The primary metabolic pathway of L-phenylalanine to L-tyrosine.

The Transaminase Pathway

Under conditions of PAH deficiency, such as in PKU, L-phenylalanine is shunted into an alternative minor pathway. This pathway is initiated by the transamination of L-phenylalanine to phenylpyruvic acid. Phenylpyruvic acid can then be further metabolized to phenyllactic acid, phenylacetic acid, and o-hydroxyphenylacetic acid, which are excreted in the urine.[8]

dot

Phenylalanine_Transaminase_Pathway cluster_0 Alternative Catabolic Pathway (Elevated in PKU) L_Phe L-Phenylalanine Amino_Transferase Amino- transferase L_Phe->Amino_Transferase Phenylpyruvic_Acid Phenylpyruvic Acid Phenyllactic_Acid Phenyllactic Acid Phenylpyruvic_Acid->Phenyllactic_Acid Phenylacetic_Acid Phenylacetic Acid Phenylpyruvic_Acid->Phenylacetic_Acid o_hydroxyphenylacetic_Acid o-Hydroxyphenylacetic Acid Phenylpyruvic_Acid->o_hydroxyphenylacetic_Acid Amino_Transferase->Phenylpyruvic_Acid Urine_Excretion Urine Excretion Phenyllactic_Acid->Urine_Excretion Phenylacetic_Acid->Urine_Excretion o_hydroxyphenylacetic_Acid->Urine_Excretion

Caption: The alternative transaminase pathway for L-phenylalanine metabolism.

Synthesis of Catecholamines from L-Tyrosine

The L-tyrosine produced from L-phenylalanine is the precursor for the synthesis of catecholamines in the brain and adrenal medulla.[2] This multi-step enzymatic pathway is crucial for neuronal signaling and the "fight-or-flight" response.

dot

Catecholamine_Synthesis_Pathway cluster_0 Catecholamine Biosynthesis L_Tyr L-Tyrosine TH Tyrosine Hydroxylase (TH) L_Tyr->TH L_DOPA L-DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: The synthesis pathway of catecholamines from L-tyrosine.

L-Phenylalanine as a Signaling Molecule

Beyond its role as a metabolite, L-phenylalanine can also act as a signaling molecule, influencing cellular processes through receptor-mediated mechanisms.

Calcium-Sensing Receptor (CaSR)

L-phenylalanine is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in calcium homeostasis.[9] The binding of L-phenylalanine to an allosteric site on the CaSR enhances the receptor's sensitivity to extracellular calcium, leading to the activation of intracellular signaling cascades.[9] This interaction is crucial for processes such as parathyroid hormone secretion and renal calcium handling.

dot

CaSR_Signaling cluster_0 L-Phenylalanine and CaSR Signaling L_Phe L-Phenylalanine CaSR Calcium-Sensing Receptor (CaSR) L_Phe->CaSR Allosteric Modulation Gq_11 Gq/11 CaSR->Gq_11 Activates Ca2_ext Extracellular Ca²⁺ Ca2_ext->CaSR Primary Ligand PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_int Intracellular Ca²⁺ Release IP3->Ca2_int PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2_int->Cellular_Response PKC->Cellular_Response

Caption: L-phenylalanine as a positive allosteric modulator of the CaSR.

Quantitative Data on L-Phenylalanine Metabolism

The following tables summarize key quantitative data related to L-phenylalanine metabolism in healthy adults. These values are essential for researchers designing metabolic studies and for clinicians monitoring patients with metabolic disorders.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Post-absorptive State)

ParameterMean Flux Rate (μmol·kg⁻¹·h⁻¹)Reference
Phenylalanine Rate of Appearance (Ra)48.5 ± 2.5[10]
Phenylalanine Hydroxylation to Tyrosine6.9 ± 0.5[10]
Phenylalanine Incorporation into Protein41.6 ± 2.3[10]
Tyrosine Rate of Appearance (Ra)42.1 ± 2.1[10]

Table 2: Typical L-Phenylalanine Concentrations in Biological Fluids

Biological FluidConcentration RangeReference
Human Plasma (Fasting)50 - 70 µM[11]
Human Plasma (PKU, untreated)> 1200 µM[12]
Human Brain (Normal)20 - 40 µM[13]
Human Brain (PKU, untreated)200 - 760 µM[13]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in the study of L-phenylalanine metabolism. The following sections provide protocols for key experiments.

In Vivo L-Phenylalanine Stable Isotope Tracer Study in Humans

This protocol outlines a method for quantifying whole-body phenylalanine kinetics using a primed, continuous intravenous infusion of a stable isotope-labeled phenylalanine tracer.[10]

Objective: To determine the rates of phenylalanine appearance, hydroxylation, and incorporation into protein.

Materials:

  • L-[ring-²H₅]phenylalanine or L-[1-¹³C]phenylalanine tracer

  • Saline solution for infusion

  • Infusion pump

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Subject Preparation: Subjects should fast overnight (10-12 hours) to achieve a post-absorptive state. A baseline blood sample is collected.

  • Tracer Infusion: A priming dose of the L-phenylalanine tracer is administered intravenously to rapidly achieve isotopic steady state, followed by a continuous infusion for 4-6 hours.

  • Blood Sampling: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.

  • Sample Processing: Plasma is separated by centrifugation at 4°C. Proteins are precipitated from the plasma using an acid (e.g., perchloric acid), and the supernatant containing free amino acids is collected.

  • LC-MS/MS Analysis: The isotopic enrichment of phenylalanine and tyrosine in the plasma samples is determined by LC-MS/MS.

  • Data Analysis: Phenylalanine and tyrosine kinetics are calculated using steady-state isotope dilution equations.

dot

In_Vivo_Tracer_Workflow cluster_0 In Vivo L-Phenylalanine Tracer Study Workflow Start Subject Fasting (10-12 hours) Baseline_Sample Collect Baseline Blood Sample Start->Baseline_Sample Tracer_Infusion Primed, Continuous IV Infusion of L-Phe Tracer Baseline_Sample->Tracer_Infusion Serial_Sampling Serial Blood Sampling (every 30 mins) Tracer_Infusion->Serial_Sampling Plasma_Separation Plasma Separation (Centrifugation) Serial_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LC_MS_Analysis LC-MS/MS Analysis of Isotopic Enrichment Protein_Precipitation->LC_MS_Analysis Data_Calculation Calculate Phenylalanine and Tyrosine Kinetics LC_MS_Analysis->Data_Calculation End End of Protocol Data_Calculation->End

Caption: Experimental workflow for an in vivo L-phenylalanine tracer study.

In Vitro L-Phenylalanine Stable Isotope Labeling in Cell Culture

This protocol details the use of stable isotope-labeled L-phenylalanine to trace its metabolic fate in cultured cells.[14]

Objective: To quantify the incorporation of L-phenylalanine into proteins and its conversion to downstream metabolites.

Materials:

  • Cell culture medium deficient in L-phenylalanine

  • L-[¹³C₉]-Phenylalanine

  • Cultured cells of interest

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Medium Exchange: Replace the standard medium with the L-phenylalanine-deficient medium supplemented with a known concentration of L-[¹³C₉]-Phenylalanine.

  • Incubation: Incubate the cells for a desired time course to allow for the uptake and metabolism of the labeled amino acid.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol to quench metabolic activity and extract metabolites.

    • Scrape the cells and collect the lysate.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. The supernatant containing the metabolites is collected for analysis.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment of L-phenylalanine and its metabolites in the cell extracts using LC-MS/MS.

  • Data Analysis: Determine the fractional contribution of L-phenylalanine to various metabolic pathways.

In_Vitro_Tracer_Workflow

References

Phenylalanine Metabolism and Phenylketonuria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins and a precursor for other vital biomolecules. Its metabolism is tightly regulated, primarily through the hepatic enzyme Phenylalanine Hydroxylase (PAH). Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism caused by a deficiency in PAH activity.[1] This deficiency disrupts the primary metabolic pathway, leading to the accumulation of phenylalanine in the blood and tissues to neurotoxic levels.[2][3] If untreated, PKU results in severe intellectual disability, seizures, and other profound neurological and developmental problems.[3][4] This technical guide provides an in-depth overview of the phenylalanine metabolism pathway, the molecular and genetic basis of PKU, and key experimental methodologies relevant to research and therapeutic development.

The Phenylalanine Hydroxylase (PAH) System and Metabolic Pathway

The catabolism of dietary phenylalanine is predominantly initiated by its conversion to tyrosine.[5] This irreversible hydroxylation reaction is the rate-limiting step in the oxidative degradation of phenylalanine and is catalyzed by the Phenylalanine Hydroxylase (PAH) enzyme (EC 1.14.16.1).[6][7]

1.1. The Catalytic Reaction

The PAH enzyme, located primarily in the liver, hydroxylates the aromatic side-chain of L-phenylalanine to generate L-tyrosine.[8][9] The reaction requires molecular oxygen (O₂) and the cofactor tetrahydrobiopterin (BH₄), which provides the necessary reducing equivalents.[5][8] The enzyme also contains a non-heme iron (Fe²⁺) atom at its active site, which is essential for catalysis.[10][11]

During the reaction, one atom of oxygen is incorporated into phenylalanine to form tyrosine, while the other is incorporated into BH₄, converting it to 4a-hydroxytetrahydrobiopterin.[8][12] This intermediate is then dehydrated to quinonoid dihydrobiopterin, which is subsequently reduced back to the active BH₄ form by dihydropteridine reductase (DHPR), a process requiring NADH.[5][12]

When the PAH enzyme is deficient, phenylalanine is shunted into a minor metabolic route, where it is converted via a transaminase pathway into phenylpyruvic acid (a phenylketone), which, along with its derivatives phenylacetate and phenyllactate, accumulates in the body.[3][6]

Figure 1: Phenylalanine Metabolism Phe L-Phenylalanine Proteins Protein Synthesis Phe->Proteins PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Primary Pathway Transaminase Transaminase Phe->Transaminase Minor Pathway (Elevated in PKU) Tyr L-Tyrosine Tyr->Proteins Neuro Dopamine, Epinephrine, Norepinephrine, Melanin Tyr->Neuro PK Phenylpyruvic Acid (and other Phenylketones) PAH->Tyr Cofactors O₂, Fe²⁺, Tetrahydrobiopterin (BH₄) PAH->Cofactors Block X Transaminase->PK

Metabolic pathways of Phenylalanine in health and Phenylketonuria (PKU).

Phenylketonuria (PKU): Pathophysiology and Genetics

2.1. Molecular Basis and Inheritance

PKU is an autosomal recessive genetic disorder, meaning an individual must inherit two mutated copies of the gene to develop the condition.[3][4] The vast majority of cases (~98%) are caused by mutations in the PAH gene, which is located on chromosome 12q23.2.[13][14][15] The remaining ~2% of cases result from defects in the genes responsible for the biosynthesis or regeneration of the BH₄ cofactor, a condition known as BH₄ deficiency.[15][16]

The PAH gene spans approximately 171 kb and contains 13 exons.[13] To date, over 1,000 different disease-causing mutations have been identified in the PAH gene, illustrating significant allelic heterogeneity.[15][17] These mutations include missense, nonsense, splicing, and deletion variants, which can result in the complete absence of the enzyme, the production of a non-functional enzyme, or an enzyme with severely reduced catalytic efficiency.[1][14]

Figure 2: Molecular Pathogenesis of PKU Gene PAH Gene (Chromosome 12q23.2) Mutation Autosomal Recessive Mutations (>1000 variants) Gene->Mutation mRNA Defective PAH mRNA Mutation->mRNA Protein Absent or Non-functional PAH Enzyme mRNA->Protein Block Metabolic Block (Phe ➔ Tyr) Protein->Block Accumulation ↑ Phenylalanine (Hyperphenylalaninemia) Block->Accumulation Deficiency ↓ Tyrosine Block->Deficiency Patho Pathophysiological Consequences Accumulation->Patho Deficiency->Patho Neurotox Neurotoxicity, Impaired Neurotransmitter Synthesis, Hypomyelination Patho->Neurotox

Molecular pathogenesis from PAH gene mutation to PKU phenotype.

2.2. Biochemical and Clinical Consequences

The deficiency of PAH activity leads to two primary biochemical disturbances: the accumulation of phenylalanine and the deficiency of tyrosine.[18][19]

  • Hyperphenylalaninemia: Elevated phenylalanine levels are directly toxic to the central nervous system. The precise mechanisms of neurotoxicity are not fully understood but are thought to involve altered neurotransmitter metabolism, oxidative stress, and decreased cerebral protein synthesis.[2][18]

  • Tyrosine Deficiency: Tyrosine is a non-essential amino acid in healthy individuals because it is synthesized from phenylalanine.[19] In PKU, it becomes an essential amino acid that must be supplied by the diet. Tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and the pigment melanin.[9][18] Reduced tyrosine levels can contribute to the neurological deficits and the characteristic light skin and hair coloration seen in untreated individuals.[18]

The severity of the clinical phenotype correlates with the degree of residual PAH enzyme activity, which is in turn determined by the specific PAH mutations. This creates a spectrum of disorders, from classic PKU with profound enzyme deficiency to milder forms known as variant PKU or non-PKU hyperphenylalaninemia.[1][13]

Quantitative Data in Phenylalanine Metabolism and PKU

Quantitative analysis of metabolites and enzyme function is critical for the diagnosis, management, and study of PKU.

Table 1: Plasma Amino Acid Concentrations in PKU

Analyte Normal Range Classic PKU (Untreated) Unit
Phenylalanine 35-120[13] >1200[13] µmol/L
Tyrosine 40-100 Often Decreased µmol/L

| Phe/Tyr Ratio | ~1 | Significantly Elevated | - |

Table 2: Phenylalanine Hydroxylase (PAH) Enzyme Kinetics

Parameter Value Condition
Residual Activity <1%[19] Classic PKU
Kd (BH₄) 65 µM[5][20][21][22] Binding to truncated PAH (PheHΔ117)

| Kd (Phenylalanine) | 130 µM[5][20][21][22] | Binding to PheHΔ117-BH₄ complex |

Table 3: Population Frequencies of Common PAH Gene Mutations

Mutation Population Allelic Frequency (%)
c.1066-11G>A (IVS10-11G>A) Turkey, Iran 19.5 - 32[23][24]
p.Arg408Trp (R408W) European Varies, common
p.Arg261Gln (R261Q) Brazil, European 11.8 - 15.7[17][25]
p.Pro281Leu (P281L) Brazil, Iran 3.4 - 19.3[17][23][25]

| c.728G>A | China (Jiangxi) | 14.1[26] |

Key Experimental Protocols

4.1. Protocol: Newborn Screening for PKU

Newborn screening is a public health initiative to identify infants with PKU shortly after birth, allowing for early treatment to prevent severe developmental consequences.

  • Objective: To identify newborns with elevated blood phenylalanine levels suggestive of PKU.

  • Principle: Quantitative analysis of phenylalanine from a dried blood spot (DBS) using tandem mass spectrometry (MS/MS). MS/MS measures the mass-to-charge ratio of phenylalanine and other analytes, allowing for high-throughput and sensitive detection.

  • Specimen: Whole blood collected via a heel prick onto a filter paper card (Guthrie card).[27][28]

  • Procedure:

    • Sample Collection: A few drops of blood are collected from the infant's heel, typically 24-48 hours after birth and after protein feeding has been initiated.[28] The blood is spotted onto a designated area of the filter card.

    • Sample Preparation: A small disc is punched from the dried blood spot and placed into a microtiter plate. An extraction solution (typically methanol with internal standards) is added to elute the amino acids.

    • MS/MS Analysis: The extract is injected into the tandem mass spectrometer. The concentration of phenylalanine is determined by comparing its signal intensity to that of a known concentration of a stable isotope-labeled internal standard.

  • Interpretation: Phenylalanine levels are compared to established cut-off values. A result above the threshold is considered a "screen positive" and requires immediate follow-up diagnostic testing.[4][29]

Figure 3: Diagnostic Workflow for PKU Start Newborn Heel Prick (24-48h post-birth) DBS Dried Blood Spot (DBS) Sample Collection Start->DBS MSMS Tandem Mass Spectrometry (MS/MS) Analysis DBS->MSMS Decision Phenylalanine Level Elevated? MSMS->Decision Confirm Confirmatory Testing: Quantitative Plasma Amino Acids Decision->Confirm Yes Normal Screen Negative: No further action Decision->Normal No Molecular Molecular Analysis: PAH Gene Sequencing & MLPA Confirm->Molecular Diagnosis PKU Diagnosis Confirmed Molecular->Diagnosis Treatment Initiate Treatment: Dietary Management Diagnosis->Treatment

Diagnostic workflow for Phenylketonuria from screening to confirmation.

4.2. Protocol: PAH Gene Mutation Analysis

Molecular genetic testing is used to confirm the diagnosis of PKU, provide information for genetic counseling, and help predict the phenotype and potential responsiveness to BH₄ therapy.[30]

  • Objective: To identify the causative mutations in the PAH gene.

  • Principle: Direct sequencing of all 13 exons and flanking intron regions of the PAH gene to detect point mutations and small insertions/deletions. Multiplex Ligation-Dependent Probe Amplification (MLPA) is used to detect large deletions or duplications that are missed by sequencing.

  • Specimen: Genomic DNA extracted from peripheral blood leukocytes or dried blood spots.[26][31]

  • Procedure:

    • DNA Extraction: Genomic DNA is isolated from the patient's sample using a commercial kit.

    • PCR Amplification: Each of the 13 exons and their intron-exon boundaries are amplified using specific primer pairs via the Polymerase Chain Reaction (PCR).

    • Sanger Sequencing: The PCR products are purified and sequenced. The resulting DNA sequence is compared to the reference PAH gene sequence to identify any variations.[26][31]

    • MLPA Analysis: If sequencing only identifies one or zero mutations in a patient with confirmed PKU, MLPA is performed. This technique uses a series of probes that bind to specific exons. The probes are then ligated and amplified, and the amount of amplified product for each exon is quantified to determine if any exons are deleted or duplicated.[32]

  • Interpretation: The identified genetic variants are classified as pathogenic, likely pathogenic, or variants of unknown significance based on population databases, prediction software, and functional data. Identifying two pathogenic mutations confirms the diagnosis of PKU.

4.3. Protocol: Phenylalanine Hydroxylase (PAH) Enzyme Activity Assay (In Vitro)

This research assay is used to characterize the functional effects of PAH gene mutations or to screen for compounds that modulate enzyme activity.

  • Objective: To measure the catalytic activity of wild-type or mutant PAH enzyme in vitro.

  • Principle: The assay measures the conversion of phenylalanine to tyrosine. This can be done by directly quantifying tyrosine production using High-Performance Liquid Chromatography (HPLC) or by a coupled enzymatic assay where the consumption of a cofactor (e.g., NADH for BH₄ regeneration) is monitored spectrophotometrically.

  • Reagents:

    • Purified recombinant PAH enzyme (wild-type or variant).

    • L-phenylalanine substrate.

    • Tetrahydrobiopterin (BH₄) cofactor.

    • Catalase (to remove H₂O₂ produced in uncoupled reactions).

    • Reaction buffer (e.g., HEPES or Tris-HCl, pH ~7.0).

    • For coupled assays: Dihydropteridine reductase (DHPR) and NADH.

  • Procedure (HPLC-based method):

    • Reaction Setup: A reaction mixture containing buffer, catalase, L-phenylalanine, and PAH enzyme is prepared and pre-warmed to 37°C.

    • Initiation: The reaction is initiated by adding BH₄.

    • Incubation: The reaction proceeds for a defined time period (e.g., 15-60 minutes) at 37°C.

    • Termination: The reaction is stopped by adding an acid (e.g., trichloroacetic acid), which precipitates the enzyme.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by reverse-phase HPLC with fluorescence or UV detection to quantify the amount of tyrosine produced.

  • Data Analysis: The specific activity of the enzyme is calculated and typically expressed as nmol of tyrosine produced per minute per mg of enzyme.

Conclusion

The study of phenylalanine metabolism and its disruption in Phenylketonuria provides a classic paradigm for understanding human genetic disease. The pathway is centered on the complex, tightly regulated Phenylalanine Hydroxylase enzyme. The genetic basis of PKU is well-characterized, with a vast number of mutations in the PAH gene leading to a spectrum of disease severity. The success of newborn screening programs, which utilize tandem mass spectrometry for early and accurate detection, has transformed PKU from a cause of severe intellectual disability into a manageable condition. For researchers and drug development professionals, the detailed understanding of the enzyme's kinetics, the specific effects of different mutations, and the robust methodologies for genetic and metabolic analysis provide a strong foundation for developing novel therapeutic strategies, including enzyme replacement therapies, gene therapy, and pharmacological chaperones designed to correct the misfolding of mutant PAH proteins.

References

Methodological & Application

Application Notes and Protocols for L-Phenylalanine Hydrochloride in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Phenylalanine is an essential amino acid crucial for the growth, proliferation, and productivity of mammalian cells in culture. It serves as a fundamental building block for protein synthesis and a precursor for the synthesis of tyrosine and other critical biomolecules. Due to the relatively low aqueous solubility of L-Phenylalanine, preparing concentrated stock solutions for media formulation can be challenging. L-Phenylalanine hydrochloride offers a highly soluble alternative, facilitating the preparation of concentrated nutrient feeds and simplifying media optimization for high-density cell cultures. These application notes provide a comprehensive guide to the use of this compound in mammalian cell culture, including its advantages, impact on cellular processes, and detailed experimental protocols.

Core Applications

The primary application of this compound in mammalian cell culture is as a highly soluble source of L-Phenylalanine. This is particularly advantageous in:

  • Fed-batch Cultures: Facilitates the preparation of highly concentrated feed solutions to support high-density cultures and enhance recombinant protein production.

  • Perfusion Systems: Ensures a consistent and readily available supply of L-Phenylalanine to maintain optimal cell performance.

  • Media Optimization Studies: Simplifies the process of varying L-Phenylalanine concentrations to determine the optimal levels for specific cell lines and production systems.

  • High-Throughput Screening: Enables the preparation of concentrated stock solutions for automated liquid handling systems.

Data Presentation

Table 1: Solubility of L-Phenylalanine vs. This compound
CompoundMolecular Weight ( g/mol )Solubility in Water at 25°C (g/L)Key Advantage in Cell Culture
L-Phenylalanine165.19~27Limited solubility can complicate the preparation of concentrated stock solutions.
This compound201.65> 50 (estimated based on related compounds)High solubility allows for the preparation of concentrated, sterile-filterable stock solutions, simplifying media formulation and fed-batch strategies.
Table 2: Typical L-Phenylalanine Concentrations in Common Mammalian Cell Culture Media
Media FormulationTypical L-Phenylalanine Concentration (mg/L)Molar Concentration (mM)
DMEM (Dulbecco's Modified Eagle Medium)660.40
RPMI-1640 (Roswell Park Memorial Institute 1640)320.19
Ham's F-12320.19
CHO-SFM (Chinese Hamster Ovary Serum-Free Medium)Variable (often optimized)Variable
Table 3: Effects of L-Phenylalanine Concentration on Cell Growth and Protein Production
Cell LineL-Phenylalanine ConcentrationObserved EffectReference
Mouse A9 CellsHigh concentrationsInhibition of cell growth and protein synthesis.[1][1]
Bovine Mammary Epithelial Cells0.88 mMSignificantly increased casein expression.[2][2]
CHO-DG44 CellsOptimized (Asp, Glu, Arg, Gly)70% increase in final monoclonal antibody (mAb) titer.[3][3]
Hybridoma HB-8696Optimized (Asp, Thr, Ser)111.05% enhancement in mAb production.[4][4]

Signaling Pathways

L-Phenylalanine plays a significant role in regulating key signaling pathways that control cell growth, proliferation, and protein synthesis. The most prominent of these is the mechanistic Target of Rapamycin (mTOR) pathway .

The mTOR pathway is a central regulator of cell metabolism and growth in response to nutrient availability, including amino acids. L-Phenylalanine, along with other essential amino acids, activates the mTORC1 complex. This activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.

mTOR_Pathway cluster_membrane Extracellular cluster_cytoplasm Cytoplasm Phe L-Phenylalanine mTORC1 mTORC1 Phe->mTORC1 Activation AAs Other Amino Acids AAs->mTORC1 Activation GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor CellMembrane Cell Membrane PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/TSC2 Akt->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth mTORC1->CellGrowth ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibition Lysosome Lysosome

Caption: L-Phenylalanine activates the mTORC1 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 100x concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound (cell culture grade)

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • Sterile conical tubes (50 mL)

  • Sterile filter unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Calculate the required mass: To prepare a 100x stock solution for a medium requiring 66 mg/L L-Phenylalanine, the target concentration is 6.6 g/L. To account for the hydrochloride moiety, adjust the mass based on the molecular weights (L-Phe: 165.19 g/mol ; L-Phe HCl: 201.65 g/mol ).

    • Mass of L-Phe HCl = (6.6 g/L) * (201.65 / 165.19) = 8.06 g/L

  • Dissolution: In a sterile 50 mL conical tube, add the calculated mass of this compound to the cell culture grade water. Vortex until fully dissolved. The high solubility of the hydrochloride salt should facilitate rapid dissolution at room temperature.

  • Sterile Filtration: Filter the concentrated stock solution through a 0.22 µm sterile filter into a sterile storage bottle.

  • Storage: Store the sterile stock solution at 2-8°C, protected from light.

protocol_1_workflow start Start calculate Calculate Mass of L-Phenylalanine HCl start->calculate dissolve Dissolve in Cell Culture Grade Water calculate->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store at 2-8°C filter->store end End store->end

Caption: Workflow for preparing a concentrated L-Phenylalanine HCl stock solution.

Protocol 2: Determining the Optimal L-Phenylalanine Concentration for Cell Viability using an MTT Assay

This protocol outlines a method to assess the effect of varying L-Phenylalanine concentrations on mammalian cell viability using a colorimetric MTT assay.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293, hybridoma)

  • Complete cell culture medium

  • L-Phenylalanine deficient basal medium

  • Sterile this compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Media Preparation: Prepare a series of L-Phenylalanine concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 mM) by diluting the this compound stock solution into the L-Phenylalanine deficient basal medium.

  • Cell Treatment: After overnight incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the prepared media with varying L-Phenylalanine concentrations. Include a control group with the standard medium concentration.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control.

protocol_2_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_media Prepare Media with Varying L-Phe HCl Concentrations seed_cells->prepare_media treat_cells Treat Cells with Prepared Media prepare_media->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Buffer add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data and Determine Optimal Concentration read_absorbance->analyze_data end End analyze_data->end protocol_3_workflow start Start prepare_standards Prepare BSA Standards start->prepare_standards prepare_samples Prepare Cell Culture Supernatant Samples start->prepare_samples prepare_wr Prepare BCA Working Reagent start->prepare_wr pipette Pipette Standards and Samples into 96-well Plate prepare_standards->pipette prepare_samples->pipette add_wr Add Working Reagent to all wells prepare_wr->add_wr pipette->add_wr incubate Incubate at 37°C for 30 minutes add_wr->incubate read_absorbance Read Absorbance at 562 nm incubate->read_absorbance analyze_data Analyze Data and Quantify Protein read_absorbance->analyze_data end End analyze_data->end

References

Application Note: Synthesis of Methyl L-phenylalaninate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of methyl L-phenylalaninate hydrochloride, a crucial intermediate in the synthesis of various pharmaceuticals and peptides. The described method is a classic Fischer esterification of L-phenylalanine using methanol as both the solvent and a reactant, with thionyl chloride as the source of hydrochloric acid. This protocol offers a high-yield, straightforward procedure for obtaining the desired product in high purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Methyl L-phenylalaninate hydrochloride is a key building block in organic synthesis, particularly in the construction of peptide-based therapeutics and other complex molecules. Its availability in high purity is essential for the successful execution of subsequent synthetic steps. The protocol outlined herein describes the esterification of the carboxylic acid group of L-phenylalanine in the presence of an acidic catalyst, which also protonates the amino group to form the hydrochloride salt. This method is widely used due to its efficiency and the relative ease of purification of the final product.

Experimental Protocol

The synthesis of methyl L-phenylalaninate hydrochloride is achieved through the reaction of L-phenylalanine with methanol in the presence of thionyl chloride.

Materials:

  • L-phenylalanine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • A suspension of L-phenylalanine (9.03 g, 54.7 mmol) is prepared in anhydrous methanol (100 cm³).

  • The suspension is cooled to 0 °C in an ice bath with continuous stirring.

  • Thionyl chloride (6.0 cm³, 82.1 mmol) is added dropwise to the stirred suspension via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.[1]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.[1]

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • The crude solid is recrystallized from a mixture of ethyl acetate and ethanol (95:5) to afford pure methyl L-phenylalaninate hydrochloride as a white solid.[1]

  • The purified product is collected by vacuum filtration, washed with cold ethyl acetate, and dried under vacuum.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of methyl L-phenylalaninate hydrochloride.

ParameterValueReference
Reactants
L-phenylalanine9.03 g (54.7 mmol)[1]
Thionyl Chloride6.0 cm³ (82.1 mmol)[1]
Methanol100 cm³[1]
Product
Yield9.45 g (97%)[1]
Melting Point150 - 154 °C[1]
AppearanceWhite solid[1]
Characterization
¹H NMR (250 MHz, D₂O) δ7.45-7.37 (m, 3H), 7.28 (m, 2H), 4.42 (dd, 1H), 3.82 (s, 3H), 3.34 (dd, 1H), 3.21 (dd, 1H)[1]
¹³C NMR (62.5 MHz, D₂O) δ170.1, 133.7, 129.4, 129.3, 128.2, 54.1, 53.6, 35.6[1]
Optical Rotation [α]D-3.0° (c=1, H₂O)[1]

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L_Phe L-Phenylalanine Suspension Suspend L-Phe in MeOH L_Phe->Suspension MeOH Methanol MeOH->Suspension SOCl2 Thionyl Chloride Addition Add SOCl₂ dropwise SOCl2->Addition Cooling Cool to 0 °C Suspension->Cooling Cooling->Addition Stirring Stir at RT for 24h Addition->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Recrystallization Recrystallize from EtOAc/EtOH Evaporation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Dry under vacuum Filtration->Drying Final_Product Methyl L-phenylalaninate HCl Drying->Final_Product

Caption: Experimental workflow for the synthesis of methyl L-phenylalaninate hydrochloride.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction of thionyl chloride with methanol is exothermic and generates HCl gas. Ensure proper temperature control and ventilation.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: L-Phenylalanine Hydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Phenylalanine, an essential α-amino acid, and its hydrochloride salt are fundamental molecules in pharmaceutical development. Beyond its primary role as a protein building block, L-Phenylalanine hydrochloride serves as a versatile tool for researchers and scientists. Its applications span from being a chiral starting material in the asymmetric synthesis of complex drug molecules to a targeting ligand for delivering therapeutics across the blood-brain barrier. Furthermore, its derivatives are integral to creating more stable and effective peptide-based drugs. These application notes provide detailed protocols and data for leveraging this compound in key areas of pharmaceutical research.

Application Note 1: Chiral Building Block in Asymmetric Synthesis

This compound is a readily available, enantiomerically pure starting material for the synthesis of unnatural α-amino acids and other chiral compounds. These structures are often key components of modern pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.[1][] For instance, derivatives like 3-bromo-L-phenylalanine are starting points for FDA-approved drugs.[3] Asymmetric phase-transfer catalysis can be employed to synthesize novel phenylalanine derivatives with high yields and excellent enantioselectivity, which are then converted to the corresponding hydrochloride salts.[1]

Data Presentation: Asymmetric Synthesis of Phenylalanine Derivatives

The following table summarizes representative yields and enantiomeric excess (ee) achieved in the asymmetric synthesis of L-Phenylalanine derivatives.

ProductCatalystYield (%)Enantiomeric Excess (ee %)Reference
(S)-tert-Butyl N-(diphenylmethylene)-(3,5-dimethoxyphenyl)alaninateCinchona Alkaloid Derivative (1i)98%98%[1]
(S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninateCinchona Alkaloid Derivative (1i)92%96%[1]
4-Fluoro-L-phenylalanine hydrochloridePhotooxidative Cyanation/Hydrolysis67% (overall)N/A (racemic synthesis noted)[4]
(S)-3-chlorophenylalanine hydrochlorideAcid Hydrolysis of tert-butyl ester92%96% (of precursor)[1]
Experimental Protocol: Asymmetric Synthesis and Deprotection

This protocol describes the asymmetric α-alkylation of a glycine Schiff base to produce a protected phenylalanine derivative, followed by acid hydrolysis to yield the L-Phenylalanine derivative hydrochloride salt, adapted from methodologies described in the literature.[1][5]

Part A: Asymmetric α-Alkylation

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the chiral phase-transfer catalyst, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%), in a 1:1 mixture of toluene and chloroform.

  • Add Reactants: Add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to -40°C using a dry ice/acetone bath.

  • Base and Alkylating Agent: Add a 50% aqueous potassium hydroxide (KOH) solution (5.0 eq) dropwise, followed by the substituted benzyl bromide (e.g., 3-chlorobenzyl bromide) (5.0 eq).

  • Reaction: Vigorously stir the biphasic mixture at -40°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take 48-72 hours.

  • Work-up: Once the reaction is complete, quench by adding water and allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the enantiomerically enriched protected phenylalanine derivative.

Part B: Acid Hydrolysis to L-Phenylalanine Derivative Hydrochloride

  • Setup: Suspend the purified protected phenylalanine derivative (1.0 eq) from Part A in methanol.

  • Hydrolysis: Add 3 N aqueous hydrochloric acid (HCl) (5.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to 50°C for 1-2 hours, or until the starting material is consumed (monitored by TLC).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Add water and ethyl acetate to the residue. Separate the phases. The aqueous phase contains the desired product. The organic phase contains the chiral auxiliary which can be recovered.[5]

  • Final Product: Lyophilize the aqueous phase to obtain the final L-Phenylalanine derivative hydrochloride salt as a solid.

start_end start_end process process purification purification product product A Start: Glycine Schiff Base + Benzyl Bromide B Asymmetric Alkylation - Catalyst: Chiral Phase Transfer Catalyst - Base: 50% KOH - Temp: -40°C A->B Reaction C Work-up & Purification (Silica Gel Chromatography) B->C Isolation D Protected L-Phenylalanine Derivative C->D Pure Intermediate E Acid Hydrolysis (3N HCl in Methanol, 50°C) D->E Deprotection F Work-up & Lyophilization E->F Isolation G Final Product: L-Phenylalanine Derivative HCl F->G Final Product

Workflow for Asymmetric Synthesis of L-Phenylalanine Derivative HCl.

Application Note 2: Targeting Ligand for Drug Delivery Systems

The L-type amino acid transporter 1 (LAT1) is a highly attractive target for drug delivery because it is overexpressed on the blood-brain barrier (BBB) and in many types of cancer cells.[6][7] By conjugating a therapeutic agent to L-phenylalanine, the resulting prodrug can hijack the LAT1 transporter to gain entry into the central nervous system or tumor cells, thereby increasing local drug concentration and reducing systemic toxicity.[8] Additionally, dipeptides containing phenylalanine, such as Gly-Phe, can be incorporated into drug delivery systems as enzyme-cleavable linkers, allowing for triggered drug release in pathological environments where proteases like Cathepsin B are upregulated.[9][10]

Data Presentation: L-Phenylalanine Triggered Drug Release

This table shows the efficiency of L-phenylalanine in triggering the release of a model photosensitizer (THPP) from a supramolecular polymer micelle (SMPM) system.

SystemTriggerTime (hours)Cumulative Release (%)Reference
THPP-loaded SMPMsL-Phenylalanine6> 85%[9]
THPP-loaded SMPMsNone (Control)6< 1%[9]
Experimental Protocol: In Vitro LAT1-Mediated Cellular Uptake Assay

This protocol outlines a method to evaluate the uptake of an L-phenylalanine-drug conjugate in LAT1-expressing cells (e.g., MCF-7 breast cancer cells).

  • Cell Culture: Seed MCF-7 cells in 24-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours until they reach approximately 80-90% confluency.

  • Preparation of Solutions: Prepare a stock solution of the L-phenylalanine-drug conjugate in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Uptake Initiation: Aspirate the culture medium from the wells and wash the cells twice with warm uptake buffer. Add the drug conjugate solution to each well to initiate the uptake. For competition experiments, co-incubate with a known LAT1 inhibitor or a high concentration of L-phenylalanine.

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the drug solution and wash the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100 in PBS) and scraping the cells.

  • Quantification: Quantify the amount of the drug conjugate in the cell lysate using a suitable analytical method, such as LC-MS/MS or fluorescence spectroscopy (if the drug is fluorescent).

  • Data Analysis: Normalize the intracellular drug concentration to the total protein content in the lysate (determined by a BCA or Bradford assay). Plot the uptake over time to determine uptake kinetics.

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier / Tumor Cell cluster_cns CNS / Tumor node_process node_process node_location node_location node_drug node_drug node_target node_target drug_conj L-Phe-Drug Conjugate lat1 LAT1 Transporter drug_conj->lat1 Binding & Transport drug_released Drug Released lat1->drug_released Internalization & Cleavage target Therapeutic Target drug_released->target Therapeutic Action

Targeted drug delivery via the LAT1 transporter.

Application Note 3: Neuromodulatory Activity and Receptor Interaction

L-phenylalanine is a metabolic precursor to key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[11][12] This biochemical pathway is central to its investigation for conditions like depression.[13][14] Beyond its precursor role, L-phenylalanine itself exhibits neuromodulatory activity. It acts as a competitive antagonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors and as an antagonist of the α2δ subunit of voltage-dependent calcium channels.[15][16] These interactions provide a basis for its potential therapeutic effects in neurological disorders.

Data Presentation: Receptor Binding Affinities of L-Phenylalanine

TargetInteraction TypeBinding ConstantReference
NMDA Receptor (Glycine Site)Competitive AntagonistK_B_ = 573 µM[15][16]
Voltage-Dependent Ca²⁺ Channels (α2δ subunit)AntagonistK_i_ = 980 nM[15][16]
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general method to determine the binding affinity (K_i_) of this compound for a specific receptor (e.g., α2δ subunit) using a competitive binding assay.

  • Membrane Preparation: Prepare cell membrane fractions from a cell line or tissue known to express the target receptor (e.g., HEK293 cells overexpressing the α2δ subunit). Homogenize the cells/tissue in a buffer, centrifuge to pellet the membranes, and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-gabapentin for the α2δ subunit).

    • Increasing concentrations of the unlabeled competitor, this compound (spanning a wide range, e.g., 10⁻¹⁰ M to 10⁻³ M).

    • The prepared membrane fraction to initiate the binding reaction.

  • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand to saturate the receptors).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of L-phenylalanine.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of L-phenylalanine that inhibits 50% of specific radioligand binding).

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

metabolite metabolite enzyme enzyme neurotransmitter neurotransmitter phe L-Phenylalanine tyr L-Tyrosine phe->tyr via th Tyrosine Hydroxylase tyr->phe dopa L-DOPA tyr->dopa via dopa->tyr da Dopamine dopa->da via da->dopa ne Norepinephrine da->ne via ne->da epi Epinephrine ne->epi via epi->ne pah Phenylalanine Hydroxylase ddc DOPA Decarboxylase dbh Dopamine β-Hydroxylase pnmt PNMT

Biosynthetic pathway of catecholamines from L-Phenylalanine.

References

Application Notes & Protocols for the Quantification of L-Phenylalanine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the accurate and precise quantification of L-Phenylalanine hydrochloride in various biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and biomedical research.

Introduction

L-Phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine, catecholamines, and other important biomolecules. The quantification of L-Phenylalanine in biological samples such as plasma, serum, and tissue homogenates is crucial for diagnosing and monitoring metabolic disorders like Phenylketonuria (PKU), as well as in pharmacokinetic and pharmacodynamic studies. This compound is a common salt form used in various research and pharmaceutical applications.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of L-Phenylalanine. The choice of method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for L-Phenylalanine quantification.

MethodSample MatrixLinearity Range (µM)Limit of Quantification (LOQ) (µM)Recovery (%)Reference
HPLC-UV Human Plasma10 - 10001092 - 105
LC-MS/MS Human Serum0.1 - 2000.198 - 103
GC-MS Rat Brain Tissue1 - 500195 - 108
Fluorimetric Human Plasma5 - 500589 - 97

Experimental Protocols

Method 1: Quantification of L-Phenylalanine in Human Plasma by HPLC-UV

This protocol describes a validated HPLC method with UV detection for the determination of L-Phenylalanine in human plasma.

3.1.1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): L-Tyrosine

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Perchloric acid (PCA), 70%

  • Water, ultrapure

  • Human plasma (blank)

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

3.1.3. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of IS solution (100 µM L-Tyrosine).

  • Vortex for 30 seconds.

  • Add 200 µL of 10% PCA in methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject 20 µL of the supernatant into the HPLC system.

3.1.4. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 210 nm

  • Run Time: 10 minutes

3.1.5. Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma 100 µL Plasma add_is Add 10 µL IS plasma->add_is vortex1 Vortex add_is->vortex1 add_pca Add 200 µL PCA vortex1->add_pca vortex2 Vortex add_pca->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 20 µL supernatant->injection hplc_system HPLC System (C18 Column) injection->hplc_system uv_detection UV Detection (210 nm) hplc_system->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition

Caption: HPLC-UV workflow for L-Phenylalanine analysis.

Method 2: High-Sensitivity Quantification of L-Phenylalanine in Human Serum by LC-MS/MS

This protocol provides a highly sensitive and selective method for L-Phenylalanine quantification in human serum using LC-MS/MS.

3.2.1. Materials and Reagents

  • This compound standard

  • Isotopically labeled internal standard: L-Phenylalanine-d5

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human serum (blank)

3.2.2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

  • Vortex mixer

3.2.3. Sample Preparation

  • To 50 µL of serum, add 10 µL of L-Phenylalanine-d5 IS solution (10 µM).

  • Add 150 µL of acetonitrile containing 0.1% formic acid for protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

3.2.4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 2% B, ramp to 98% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • L-Phenylalanine: Q1 166.1 -> Q3 120.1

      • L-Phenylalanine-d5: Q1 171.1 -> Q3 125.1

    • Collision Energy: Optimized for each transition.

3.2.5. Workflow Diagram

G start 50 µL Serum add_is Add IS (L-Phe-d5) start->add_is add_acn Add Acetonitrile (0.1% FA) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lcms LC-MS/MS Analysis inject->lcms result Quantification lcms->result

Caption: LC-MS/MS sample preparation and analysis workflow.

Signaling Pathway Context

L-Phenylalanine is a critical component in several metabolic pathways. Its proper quantification is essential for understanding the pathophysiology of diseases related to these pathways.

G Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH DOPA L-DOPA Tyr->DOPA Tyrosinase Dopamine Dopamine DOPA->Dopamine Melanin Melanin DOPA->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PKU Phenylketonuria (PKU) (PAH Deficiency) PKU->Phe Accumulation PAH_node Phenylalanine Hydroxylase (PAH) PAH_node->Phe

Caption: Simplified metabolic pathway of L-Phenylalanine.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity and selectivity of the study. Proper validation of the chosen method in the target matrix is essential for obtaining accurate and reproducible results.

Application Notes and Protocols: Use of Stable Isotope-Labeled L-Phenylalanine in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] Unlike traditional metabolomics which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of cellular activity.[3] The core of MFA involves the use of stable isotope-labeled substrates, such as L-Phenylalanine-¹³C₉ or L-Phenylalanine-d₅, as tracers.[1][3] These non-radioactive isotopes allow researchers to track the fate of atoms as they travel through metabolic pathways.[4][5] By measuring the isotopic enrichment in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates of intracellular fluxes can be calculated.[2][6]

L-Phenylalanine is an essential amino acid, making it an excellent tracer for several key pathways.[7] Its metabolism is primarily directed towards protein synthesis and its hydroxylation to L-Tyrosine, a precursor for important signaling molecules like catecholamines.[1][8] Dysregulation of phenylalanine metabolism is a hallmark of genetic disorders such as Phenylketonuria (PKU) and is also implicated in the metabolic reprogramming of certain cancers.[1][3] Therefore, using stable isotope-labeled L-Phenylalanine in MFA enables precise investigation into protein synthesis dynamics, amino acid catabolism, and disease-related metabolic alterations.[3][9]

Core Applications

The use of stable isotope-labeled L-Phenylalanine provides critical insights across various research and development areas:

  • Elucidating Metabolic Pathways: Tracing the flow of labeled atoms from phenylalanine can confirm known metabolic routes and uncover novel biochemical transformations.[3]

  • Quantifying Metabolic Flux: This technique allows for the precise measurement of reaction rates, offering a deep understanding of cellular metabolic activity under different physiological or pathological conditions.[3]

  • Disease Research: Studying alterations in phenylalanine metabolism is crucial for understanding diseases like PKU and certain cancers where metabolic reprogramming is a key feature.[1][3]

  • Drug Development: Assessing how a drug candidate alters the metabolic fluxes of key pathways can provide insights into its mechanism of action and potential off-target effects.[3][6]

  • Nutritional Science: It allows for the investigation of dietary protein-derived amino acid availability and utilization in the body.[10]

Data Presentation: Quantitative Summaries

Quantitative data from MFA studies are crucial for comparing metabolic states. The tables below provide examples of the types of data generated.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Postabsorptive State)

This table summarizes reference flux rates for key reactions in phenylalanine metabolism.

ParameterMean Flux Rate (μmol/kg/hr)Description
Phenylalanine Flux (Rate of Appearance)35-50Total rate at which phenylalanine enters the plasma pool from protein breakdown and diet.
Phenylalanine to Tyrosine Conversion5-8Rate of irreversible hydroxylation of phenylalanine, primarily in the liver.
Phenylalanine Incorporation into Protein30-42Rate of phenylalanine utilization for whole-body protein synthesis.

Note: These values are illustrative and can vary based on physiological state (e.g., fed vs. fasted).

Table 2: Isotopic Enrichment of Phenylalanine in a Cell Culture Experiment

This table shows an example of time-course data for isotopic enrichment in a kinetic labeling experiment.

Time Point (hours)L-Phenylalanine-¹³C₉ Enrichment (%)L-Tyrosine-¹³C₉ Enrichment (%)
00.50.1
145.25.8
488.925.1
896.548.7
2498.275.3

Note: Data represents the percentage of the metabolite pool that is labeled with ¹³C₉ at each time point after introducing the tracer.

Mandatory Visualizations

Phenylalanine Metabolic Pathway

The following diagram illustrates the primary metabolic fates of L-Phenylalanine, which can be traced using stable isotopes.

Phenylalanine_Metabolism Phe L-Phenylalanine-¹³C₉ (Tracer) Protein Body Proteins Phe->Protein Protein Synthesis Tyr L-Tyrosine-¹³C₉ Phe->Tyr Phenylalanine Hydroxylase (PAH) PPA Phenylpyruvic Acid-¹³C₉ Phe->PPA Transamination Catecholamines Catecholamines Tyr->Catecholamines Biosynthesis

Caption: Key metabolic fates of L-Phenylalanine traced with stable isotopes.

General Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the typical workflow for an MFA experiment, from initial setup to final data analysis.

MFA_Workflow cluster_exp Experimental Phase cluster_analysis Analytical & Computational Phase Design 1. Experimental Design (e.g., ¹³C₉-Phe Tracer, Time Points) Labeling 2. Isotope Labeling (Cell Culture or In Vivo) Design->Labeling Quench 3. Quench Metabolism & Sample Collection Labeling->Quench Extract 4. Metabolite Extraction Quench->Extract Analysis 5. Sample Analysis (LC-MS/MS or GC-MS) Extract->Analysis MID 6. Data Processing (Determine Mass Isotopomer Distribution) Analysis->MID Modeling 7. Computational Modeling & Flux Calculation MID->Modeling Interpretation 8. Biological Interpretation Modeling->Interpretation

Caption: General workflow for stable isotope-based metabolic flux analysis.

Data Analysis Logical Flow

This diagram shows the logical progression from raw analytical data to calculated metabolic fluxes.

Data_Flow RawData Raw MS Data Raw Spectra Total Ion Chromatograms ProcessedData Processed Data Peak Integration Mass Isotopomer Distributions (MIDs) RawData:raw->ProcessedData:peaks Peak Detection ProcessedData:peaks->ProcessedData:mids Correction for Natural Abundance Software Flux Estimation Software (e.g., INCA, Metran) ProcessedData:mids->Software Input MIDs FluxMap Flux Map Calculated Flux Values Confidence Intervals Software->FluxMap:fluxes Iterative Fitting

Caption: Logical flow of data processing in metabolic flux analysis.

Experimental Protocols

Protocol 1: In Vitro MFA in Cultured Mammalian Cells Using L-Phenylalanine-¹³C₉

This protocol details the steps for conducting a steady-state or kinetic labeling experiment in cell culture.[7]

Materials:

  • Mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM)

  • L-Phenylalanine-free DMEM

  • L-Phenylalanine-¹³C₉ (isotopic purity >98%)[11]

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (quenching/extraction solution)[1]

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Media Preparation:

    • Prepare "heavy" medium by supplementing L-Phenylalanine-free DMEM with L-Phenylalanine-¹³C₉ to the same molar concentration as in the standard medium (e.g., 0.4 mM for DMEM).[6]

    • Add dFBS and other necessary supplements.

    • Prepare "light" (control) medium using unlabeled L-Phenylalanine.

  • Cell Culture and Labeling:

    • Culture cells in standard "light" medium until they reach the desired confluence (typically mid-log phase).

    • For the experiment, aspirate the "light" medium, wash cells once with pre-warmed PBS.

    • Add the pre-warmed "heavy" medium to begin isotopic labeling.[6]

    • For steady-state analysis: Incubate cells for a duration sufficient to achieve isotopic equilibrium (e.g., 24-48 hours, or at least 5-6 cell doublings).[3]

    • For kinetic analysis: Collect samples at multiple time points after adding the "heavy" medium (e.g., 0, 5, 15, 30, 60 minutes) to measure the rate of label incorporation.[3]

  • Metabolism Quenching and Metabolite Extraction:

    • To harvest, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove extracellular tracer.[1]

    • Instantly add a sufficient volume of ice-cold 80% methanol to the culture plate to quench all enzymatic activity.[1]

    • Place the plate on ice for 5-10 minutes.

    • Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the lysate thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography.[12]

    • Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of L-Phenylalanine, L-Tyrosine, and other relevant metabolites.[1][13]

Protocol 2: In Vivo Phenylalanine Flux Measurement in Animal Models

This protocol outlines a primed-continuous infusion method to measure whole-body phenylalanine kinetics.[14][15]

Materials:

  • Animal model (e.g., pig, mouse) with appropriate catheterization (e.g., jugular vein for infusion, carotid artery for sampling).

  • Sterile L-[ring-¹³C₆]Phenylalanine or L-[¹⁵N]Phenylalanine tracer solution.[14]

  • Priming dose solution (a bolus of the tracer).

  • Syringe pump for continuous infusion.

  • Blood collection tubes (containing anticoagulant, e.g., EDTA).

Procedure:

  • Subject Preparation:

    • Subjects should be fasted overnight (10-12 hours) to achieve a postabsorptive, steady-state condition.[1]

  • Tracer Infusion:

    • Collect a baseline blood sample before starting the infusion to determine background isotopic enrichment.

    • Administer a priming dose (bolus injection) of the stable isotope tracer to rapidly raise the isotopic enrichment in the body's free amino acid pool to the expected plateau level.[14]

    • Immediately following the prime, begin a continuous intravenous infusion of the tracer at a known, constant rate.[14]

  • Blood Sampling:

    • Collect arterial blood samples at predetermined intervals during the infusion (e.g., every 30 minutes for 3-4 hours) to monitor the isotopic enrichment.

    • Continue sampling until a steady state (plateau) in plasma tracer enrichment is confirmed for at least 60-90 minutes.

  • Sample Processing:

    • Immediately centrifuge blood samples to separate plasma.

    • Store plasma at -80°C.

    • Prepare plasma samples for analysis, which typically involves deproteinization followed by derivatization if using GC-MS, or direct injection for LC-MS/MS.[16]

  • Analysis and Calculation:

    • Measure the tracer/tracee ratio (TTR) in plasma samples using MS.[14]

    • Calculate the whole-body rate of appearance (Ra) of Phenylalanine using the formula:

      • Ra = Infusion Rate / Plasma TTR at steady state

    • This Ra value represents the total flux of phenylalanine into the plasma, primarily from whole-body protein breakdown in a fasted state.[14] Further compartmental modeling can provide more detailed insights into intracellular breakdown and transport.[15][17]

Data Analysis and Interpretation

The raw data from MS analysis consists of mass isotopomer distributions (MIDs) for each metabolite of interest. This data must be corrected for the natural abundance of stable isotopes.[12] The corrected MIDs, along with a stoichiometric model of the relevant metabolic network, are then fed into specialized software packages.[18]

Commonly Used Software:

  • INCA (Isotopomer Network Compartmental Analysis): A powerful MATLAB-based tool for MFA.[19]

  • Metran: Software for ¹³C-MFA that utilizes the Elementary Metabolite Units (EMU) framework.[19][20]

  • OpenMebius: A software for both steady-state and isotopically non-stationary ¹³C-MFA.[19]

These programs use iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured MIDs. The output is a quantitative flux map that provides a detailed picture of cellular metabolism.[2]

References

Application Notes: In Vitro Models for Phenylalanine Metabolism Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Phenylketonuria (PKU) and other forms of hyperphenylalaninemia (HPA) are inherited metabolic disorders caused by mutations in the gene encoding phenylalanine hydroxylase (PAH) or enzymes involved in the synthesis or regeneration of its cofactor, tetrahydrobiopterin (BH4).[1][2] The resulting deficiency in PAH activity leads to the accumulation of phenylalanine (Phe) and a deficiency of tyrosine (Tyr) in the blood and tissues, which can cause severe neurological damage if left untreated.[1][3] In vitro cell culture models are indispensable tools for investigating the pathophysiology of these disorders, screening potential therapeutic compounds, and developing novel treatments like gene therapy.[1][4]

Key Cell Models

A variety of cell culture models are utilized to study HPA, each with distinct advantages and limitations. The choice of model depends on the specific research question, such as investigating hepatic metabolism, neuronal toxicity, or patient-specific mutations.

  • Primary Human Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, primary human hepatocytes contain the full complement of hepatic enzymes, co-factors, and transporters necessary for drug metabolism.[5] They provide a physiologically relevant system for studying PAH function, substrate metabolism, and the effects of potential therapeutics. However, their use is limited by availability, donor-to-donor variability, and rapid loss of phenotype in culture.[6]

  • Induced Pluripotent Stem Cell (iPSC)-Derived Hepatocytes: iPSCs reprogrammed from somatic cells of patients with HPA offer a powerful model for studying disease mechanisms in a patient-specific genetic context.[4][7] These iPSCs can be differentiated into hepatocyte-like cells (HLCs) that recapitulate the disease phenotype, such as deficient PAH activity.[4] This makes them invaluable for drug screening, toxicity testing, and exploring gene-editing strategies.[4][7] While they offer a renewable source of cells, iPSC-derived hepatocytes often exhibit a fetal-like phenotype rather than that of mature adult hepatocytes.[6]

  • Human Dermal Fibroblasts: Fibroblasts obtained from patient skin biopsies are a readily accessible cell source for studying cellular metabolism.[8] While they do not express PAH and cannot catabolize phenylalanine, they are useful for investigating downstream cellular processes affected by HPA and for normalizing metabolomic data, as phenylalanine concentration can serve as a surrogate biomarker for cell number.[8][9][10]

  • Neuronal and Glial Cell Models: To study the neurotoxic effects of high phenylalanine levels, researchers use various models, including organotypic hippocampal slice cultures and neuronal cell lines.[11][12][13] These models allow for the investigation of how elevated Phe and reduced Tyr levels impact synaptic integrity, glial cell function, and neurotransmitter synthesis, which are key aspects of PKU neuropathology.[1][11]

Simulating Hyperphenylalaninemia In Vitro

A key aspect of studying HPA in vitro is mimicking the metabolic conditions found in patients. This is typically achieved by supplementing the cell culture medium with high concentrations of phenylalanine and, in some cases, reduced concentrations of tyrosine, to reflect the plasma amino acid levels in untreated or poorly managed PKU patients.

Below is a table summarizing typical amino acid concentrations used in cell culture experiments to model physiological and pathological conditions.

ConditionPhenylalanine (Phe) Conc.Tyrosine (Tyr) Conc.Phe:Tyr RatioApplication/Model System
Physiological 50 - 70 µmol/L40 - 55 µmol/L~1:1Control conditions in various cell models[14]
Mild HPA 120 - 600 µmol/LVariable>2:1Modeling mild hyperphenylalaninemia
Classical PKU >1200 µmol/LOften reduced>20:1Modeling severe neurotoxic effects in neuronal cultures[11][12][13]

Visualizations

Disrupted Phenylalanine Metabolism in PKU

PKU_Pathway Tyr Tyr Tyr_Brain Tyr_Brain Tyr->Tyr_Brain Reduced Supply caption Metabolic pathway disruption in Phenylketonuria (PKU).

General Experimental Workflow for HPA Cell Models

Workflow differentiate differentiate induce induce differentiate->induce culture culture culture->induce incubate incubate harvest harvest incubate->harvest caption Workflow for in vitro studies of HPA.

Experimental Protocols

Protocol 1: Culture and Treatment of Primary Human Hepatocytes

This protocol outlines the standard procedure for thawing, plating, and maintaining primary human hepatocytes for metabolic studies.

Materials:

  • Cryopreserved plateable human hepatocytes

  • Hepatocyte Plating Medium (e.g., DMEM with 5% FBS, 1 µM dexamethasone, 4 µg/mL insulin)[15]

  • Hepatocyte Culture/Maintenance Medium (e.g., William's E Medium with supplements)[16]

  • Collagen Type I, Rat Tail[15]

  • Tissue culture-treated plates (e.g., 24-well or 96-well)

  • Sterile 70% ethanol

Procedure:

  • Plate Coating: a. Dilute Collagen Type I to a final concentration of 50-60 µg/mL in sterile 70% ethanol.[15] b. Add the collagen solution to each well, ensuring the entire surface is covered. c. Allow the plates to air dry in a laminar flow hood overnight with the lid slightly ajar.[15]

  • Thawing Hepatocytes: a. Pre-warm Hepatocyte Plating Medium (HPM) to 37°C. b. Quickly thaw the cryovial of hepatocytes in a 37°C water bath for 1.5-2 minutes until a small ice crystal remains.[5][15] c. Transfer the cell suspension to a conical tube containing 5 mL of pre-warmed HPM. d. Centrifuge at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature to pellet the viable cells. e. Gently aspirate the supernatant, which contains cryoprotectant and dead cells.[5] f. Resuspend the cell pellet in fresh HPM and perform a cell count and viability assessment (e.g., using Trypan Blue).

  • Plating and Culture: a. Dilute the cell suspension to the desired density in HPM. b. Seed the cells onto the collagen-coated plates (e.g., 0.5 mL per well for a 24-well plate).[15] c. Place the plates in a 37°C, 5% CO₂ incubator. Gently shake the plates every 20-30 minutes for the first 1-2 hours to ensure even cell distribution.[5][15] d. After 6-8 hours, once cells have attached, gently aspirate the plating medium and replace it with pre-warmed Hepatocyte Culture Medium.

  • Inducing HPA Phenotype: a. Prepare Hepatocyte Culture Medium supplemented with the desired concentration of L-phenylalanine (e.g., 1 mM to simulate PKU). A control group with physiological Phe levels (~70 µM) should be included. b. Replace the medium in the wells with the experimental media. c. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours), changing the media every 24 hours.

  • Sample Collection: a. At the end of the incubation period, collect the culture supernatant for analysis of extracellular metabolites. b. Wash the cell monolayer with ice-cold PBS. c. Lyse the cells directly in the well for subsequent protein or gene expression analysis, or harvest them for intracellular metabolite extraction.

Protocol 2: Differentiation of iPSCs into Hepatocyte-Like Cells (HLCs)

This protocol provides a generalized three-step method for differentiating human iPSCs into HLCs. Specific growth factor concentrations and timing may need optimization for different iPSC lines.[4][7]

Materials:

  • Human iPSC line (e.g., from a PKU patient)

  • Defined endoderm differentiation medium (e.g., RPMI-B27 with Activin A, FGF2, BMP4)[7]

  • Hepatoblast specification medium (e.g., RPMI-B27 with FGF2, HGF)

  • Hepatocyte maturation medium (e.g., Hepatocyte Basal Medium with Oncostatin M, HGF, Dexamethasone)

  • Matrigel-coated culture plates

Procedure:

  • Step 1: Definitive Endoderm Induction (Days 0-5) a. Plate pluripotent iPSCs on Matrigel-coated plates. b. When cells reach optimal confluency, replace the maintenance medium with endoderm differentiation medium containing high concentrations of Activin A for 3-5 days.[7] This directs the cells toward the endodermal lineage.

  • Step 2: Hepatic Specification (Days 6-12) a. Aspirate the endoderm medium and replace it with hepatoblast specification medium. This medium typically contains factors like FGF2 and HGF to promote the differentiation of endodermal cells into hepatoblasts.[4] b. Culture for an additional 5-7 days, changing the medium every 2 days.

  • Step 3: Hepatocyte Maturation (Days 13-20+) a. Switch the culture to a hepatocyte maturation medium containing factors like Oncostatin M and Dexamethasone.[4] b. Continue to culture for at least 7-10 more days to allow the hepatoblasts to mature into functional HLCs exhibiting typical hepatocyte morphology and function (e.g., albumin secretion).[4][17]

  • Characterization and Use: a. The resulting HLCs can be characterized by morphology, expression of hepatocyte-specific markers (e.g., ALB, A1AT), and functional assays (e.g., albumin secretion, CYP450 activity).[4][17] b. Once maturation is confirmed, these HLCs can be used in experiments similar to those described for primary hepatocytes to study the effects of the HPA genotype.

Protocol 3: Analysis of Phenylalanine and Tyrosine by HPLC

This protocol describes a method for the simultaneous measurement of Phe and Tyr in cell culture supernatants or cell lysates using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which is suitable for diagnosis and monitoring.[14][18]

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column[14]

  • Mobile phase: Ethanol and deionized water mixture (e.g., 5:95, v/v)[14]

  • Phenylalanine and Tyrosine standards

  • Perchloric acid or other protein precipitation agent

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: a. For supernatant samples, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to remove cell debris. b. For cell lysates, add an equal volume of ice-cold perchloric acid to precipitate proteins. Vortex and then centrifuge at high speed. c. Collect the deproteinized supernatant. d. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: a. Set up the HPLC system with the C18 column and the specified mobile phase.[14] b. Set the fluorescence detector to the excitation and emission wavelengths for Phe and Tyr (e.g., Ex: 210 nm, Em: 285 nm for Phe; Ex: 225 nm, Em: 305 nm for Tyr). c. Inject a series of known concentrations of Phe and Tyr standards to generate a standard curve for quantification. d. Inject the prepared samples.

  • Data Analysis: a. Identify the peaks for Phe and Tyr in the sample chromatograms based on the retention times of the standards. b. Quantify the concentration of each amino acid in the samples by comparing the peak area to the standard curve. The results are typically expressed in µmol/L.[18]

References

Troubleshooting & Optimization

L-Phenylalanine hydrochloride solubility in different aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of L-Phenylalanine hydrochloride in various aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, the solubility of its parent compound, L-Phenylalanine, provides a useful reference. The hydrochloride salt is expected to have significantly higher solubility in neutral to alkaline aqueous solutions due to its acidic nature.

Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures

Temperature (°C)Temperature (K)Solubility (g/kg H₂O)
0273.1520.20
10283.1523.86
20293.1528.17
25298.15~27.0 - 29.6
30303.1533.16
40313.1539.18
50323.1546.35
60333.1554.85
70343.1565.08

Table 2: Solubility of L-Phenylalanine in Other Aqueous Solutions

Solvent SystempHTemperature (°C)Solubility
Phosphate-Buffered Saline (PBS)7.2Not Specified~5 mg/mL[1]
Aqueous NaCl SolutionNeutral25Solubility increases with NaCl concentration.[2]
1 M Hydrochloric Acid<1Not Specified>50 g/L
0.1 M Hydrochloric Acid1Not SpecifiedA 100 mM (~20.17 g/L) solution is commercially available.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a standard method for determining the solubility of this compound in a given aqueous solution.

1. Materials:

  • This compound

  • Selected aqueous solvent (e.g., deionized water, saline, PBS buffer)

  • Jacketed glass vessel or temperature-controlled shaker

  • Calibrated thermometer or temperature probe

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

2. Procedure:

  • Temperature Control: Set the jacketed glass vessel or temperature-controlled shaker to the desired experimental temperature.

  • Solvent Addition: Add a known volume of the selected aqueous solvent to the vessel.

  • Solute Addition: Add an excess amount of this compound to the solvent to create a saturated solution.

  • Equilibration: Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. Monitor the temperature throughout this period.

  • Sample Withdrawal and Filtration: After equilibration, stop the stirring and allow the undissolved solid to settle. Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

  • Replicates: Repeat the experiment at least three times to ensure the reproducibility of the results.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start temp_control Set Temperature start->temp_control solvent_add Add Solvent temp_control->solvent_add solute_add Add Excess Solute solvent_add->solute_add stir Stir for 24h solute_add->stir settle Settle Undissolved Solid stir->settle sample Withdraw Supernatant settle->sample filter Filter Sample sample->filter dilute Dilute Sample filter->dilute quantify Quantify (HPLC/UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining this compound solubility.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the dissolution of this compound.

Q1: My this compound is not dissolving in water at neutral pH. What should I do?

A1: L-Phenylalanine has low solubility in neutral water, and while the hydrochloride salt is more soluble, it can still be challenging.

  • pH Adjustment: The solubility of this compound is highly pH-dependent. Lowering the pH by adding a small amount of dilute HCl will significantly increase its solubility. Conversely, in basic conditions (pH > 9), the free base of phenylalanine will precipitate.

  • Gentle Heating: Warming the solution can aid dissolution. However, be cautious with temperature as excessive heat can degrade the compound.

  • Sonication: Using an ultrasonic bath can help to break up aggregates and enhance dissolution.

Q2: I observe a precipitate forming when I add my this compound solution to a neutral buffer. Why is this happening?

A2: This is likely due to a change in pH. If your stock solution of this compound is acidic, adding it to a neutral buffer will raise the pH. As the pH approaches the isoelectric point (pI) of L-Phenylalanine (~5.48), its solubility decreases, which can lead to precipitation. To avoid this, consider preparing your final solution directly in the buffer or adjusting the pH of the final solution after adding the this compound.

Q3: Can I use organic solvents to dissolve this compound?

A3: this compound is generally less soluble in organic solvents than in aqueous solutions. However, for specific applications, co-solvents may be used. It is recommended to first dissolve the compound in a minimal amount of aqueous acid and then slowly add the organic co-solvent. Always perform a small-scale test to ensure compatibility and avoid precipitation.

Q4: How should I store aqueous solutions of this compound?

A4: It is generally recommended to prepare solutions fresh. If storage is necessary, store at 2-8°C for no more than one day.[1] For longer-term storage, consider preparing aliquots and freezing them at -20°C or below. Be aware that freeze-thaw cycles may affect the stability of the compound.

Q5: What is the expected pH of a solution of this compound in pure water?

A5: When dissolved in pure water, this compound, being the salt of a weak base (L-Phenylalanine) and a strong acid (HCl), will produce an acidic solution. The exact pH will depend on the concentration.

G Troubleshooting L-Phenylalanine HCl Dissolution start Start: Undissolved L-Phe HCl check_ph Is the solvent acidic (pH < 5)? start->check_ph add_acid Add dilute HCl dropwise check_ph->add_acid No gentle_heat Apply gentle heat (e.g., < 40°C) check_ph->gentle_heat Yes add_acid->gentle_heat sonicate Use sonication gentle_heat->sonicate dissolved Solution is clear sonicate->dissolved Success not_dissolved Still not dissolved sonicate->not_dissolved Failure

Caption: A logical workflow for troubleshooting dissolution issues.

References

Technical Support Center: Synthesis of L-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of L-phenylalanine derivatives.

Troubleshooting Guides & FAQs

This section is designed to address specific issues that may arise during the synthesis of L-phenylalanine and its derivatives.

Low Product Yield in Chemical Synthesis

Question: I am experiencing a low yield in the Erlenmeyer-Plöchl (azlactone) synthesis of a phenylalanine derivative. What are the potential causes and solutions?

Answer: A low yield in the azlactone condensation step can be attributed to several factors related to reaction conditions and reagent purity.[1][2]

  • Insufficient Dehydration: The condensation reaction produces water, which can inhibit the reaction. Acetic anhydride is used to remove water and drive the reaction forward. If the acetic anhydride has hydrolyzed to acetic acid, it will be less effective.[1]

    • Solution: Use freshly opened or distilled acetic anhydride and ensure all glassware is thoroughly dried before use.[1]

  • Impure Starting Materials: The aldehyde starting material can oxidize if not stored properly, and the N-acylglycine should be of high purity.[1]

    • Solution: Check the purity of the aldehyde by TLC or NMR before use. Use high-purity N-acetylglycine and anhydrous sodium acetate.[1]

  • Suboptimal Reaction Temperature: The temperature needs to be high enough to promote the reaction but not so high as to cause decomposition of the product.[1]

    • Solution: Optimize the reaction temperature. While heating is generally required, excessive heat can lead to side reactions.[2]

  • Inefficient Mixing: A thick reaction mixture can lead to localized overheating or poor contact between reactants.[1]

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.[2]

Question: My asymmetric alkylation of a glycine Schiff base is resulting in a low yield of the desired unnatural amino acid. What are the common side reactions and how can I minimize them?

Answer: Low yields in the asymmetric alkylation of glycine derivatives can be due to competing side reactions and suboptimal reaction conditions.

  • Overalkylation: The product can be further alkylated, leading to a mixture of mono- and di-substituted products.

    • Solution: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the glycine substrate can help minimize overalkylation.

  • Racemization: The chiral center can lose its stereochemical integrity under harsh reaction conditions.

    • Solution: Employ milder bases and lower reaction temperatures. The choice of chiral phase-transfer catalyst is also crucial for maintaining enantioselectivity.

  • Hydrolysis of the Imine: The Schiff base is susceptible to hydrolysis, especially in the presence of water.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents.

Improving Yield in Enzymatic Synthesis

Question: The conversion in my Phenylalanine Ammonia Lyase (PAL)-catalyzed amination of a cinnamic acid derivative is low. How can I improve the yield?

Answer: Low conversion in PAL-catalyzed reactions is often due to the unfavorable reaction equilibrium and potential enzyme inhibition.

  • Reaction Equilibrium: The amination reaction is reversible, and the equilibrium often favors the deamination reaction.[3]

    • Solution: Use a high concentration of an ammonia source, such as ammonium carbamate, to push the equilibrium towards product formation.[3] Previous reports have shown that ammonium carbamate can lead to superior conversion rates due to its lower ionic strength, which contributes to higher enzyme stability.[3]

  • Enzyme Inhibition: The product, an L-phenylalanine derivative, can cause feedback inhibition of the PAL enzyme.

    • Solution: Consider using a whole-cell biocatalyst system which can sometimes mitigate product inhibition.[4] Additionally, optimizing the substrate concentration can be beneficial; a study found that the maximum product concentration was achieved at a substrate concentration of 1.0 g/L.[4]

  • Enzyme Stability: The stability of the enzyme under reaction conditions is critical.

    • Solution: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier reuse.[3][5] Covalent immobilization onto commercially available supports has been shown to create a heterogeneous catalyst with good recovered activity and excellent stability.[3][5]

Question: I am performing an enzymatic kinetic resolution of a racemic phenylalanine ester, but the enantioselectivity is low. What can I do to improve it?

Answer: Low enantioselectivity in kinetic resolution directly impacts the enantiomeric excess (ee) of your product.

  • Sub-optimal Enzyme: The chosen enzyme may not be highly selective for one enantiomer of your specific substrate.

    • Solution: Screen different lipases or proteases to find one with higher enantioselectivity for your substrate.

  • Reaction Conditions: Temperature and solvent can significantly influence enzyme selectivity.

    • Solution: Optimize the reaction temperature. Lowering the temperature can sometimes increase enantioselectivity. The choice of organic solvent is also crucial; hydrophobic solvents are often preferred for lipases.[6]

  • Acyl Donor: The nature of the acyl donor can affect the reaction rate and selectivity.

    • Solution: Experiment with different acyl donors. Highly activated esters are often used to shift the reaction equilibrium towards product formation.[6]

General Troubleshooting

Question: I am having trouble with the solubility of my reactants. What can I do?

Answer: Poor solubility can limit the reaction rate and overall yield.

  • Co-solvents: The addition of a co-solvent can improve the solubility of reactants.

    • Solution: For chemical synthesis, adding a co-solvent that is miscible with the primary solvent but has better solvating power for your reactant can be effective.[1] In enzymatic reactions, the use of a water-miscible organic solvent like DMSO may be necessary for poorly soluble substrates, though it's important to assess its impact on enzyme activity.[3]

  • Temperature: Increasing the reaction temperature can improve the solubility of many compounds.

    • Solution: Gradually increase the reaction temperature while monitoring for any potential side reactions or product decomposition.[1]

  • Additives: In aqueous solutions, certain additives can enhance the solubility of amino acids.

    • Solution: The addition of other amino acids has been shown to markedly increase the solubility of L-phenylalanine in water.[7]

Data on Yield Improvement

MethodSubstrateCatalyst/ConditionsImprovementReference
Enzymatic Amination 3-methoxy-cinnamic acidImmobilized AvPAL in continuous flow88% ± 4% conversion[3][5]
Enzymatic Amination 4-nitro-cinnamic acidImmobilized PbPAL in continuous flow89% ± 5% conversion[3][5]
Enzymatic Cascade p-NO2-cinnamic acidEngineered AvPAL (H359Y)Up to 80% yield, >98% ee[4]
Kinetic Resolution Racemic 1-(isopropylamine)-3-phenoxy-2-propanolCandida rugosa MY lipase, isopropenyl acetate, [EMIM][BF4]/tolueneHigh E-value of 67.45, ee_p = 96.17%[8]

Experimental Protocols

Protocol 1: Erlenmeyer-Plöchl Synthesis of 4-Fluorophenylalanine

This protocol is a classic method for the synthesis of α-amino acids.

  • Azlactone Formation:

    • In a round-bottom flask, combine 4-fluorobenzaldehyde (10 mmol), hippuric acid (10 mmol), acetic anhydride (30 mmol), and anhydrous sodium acetate (10 mmol).

    • Heat the mixture at 100°C for 2 hours with constant stirring.

    • Cool the reaction mixture to room temperature.

    • Collect the resulting solid by filtration, wash with cold water, and dry to yield the azlactone.

  • Reduction and Hydrolysis:

    • This step should be performed in a well-ventilated fume hood.

    • Dissolve the azlactone (1.0 g) in a mixture of red phosphorus (0.5 g) and hydriodic acid (5 mL).

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture and filter.

    • Evaporate the filtrate to dryness.

    • Dissolve the residue in water and adjust the pH to 6.0 with aqueous ammonia to precipitate the crude 4-fluorophenylalanine.

    • Recrystallize the product from hot water to yield pure 4-fluorophenylalanine.

Protocol 2: Lipase-Mediated Kinetic Resolution of Racemic β-Phenylalanine Methyl Ester

This protocol is used for the preparation of enantiomerically pure β-phenylalanine derivatives.

  • Reaction Setup:

    • Dissolve racemic β-phenylalanine methyl ester (10 mmol) in an organic solvent (e.g., tert-butyl methyl ether).

    • Add a lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., vinyl acetate).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle shaking.

    • Monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is reached.

  • Separation:

    • Remove the enzyme by filtration.

    • The reaction mixture will contain the acylated (R)-β-phenylalanine methyl ester and the unreacted (S)-β-phenylalanine methyl ester.

    • Separate these two compounds by column chromatography.

    • The acylated enantiomer can then be deacylated to obtain the free amino acid.

Protocol 3: PAL-Catalyzed Amination of a Cinnamic Acid Derivative

This protocol describes the enzymatic synthesis of an L-phenylalanine derivative.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in 1 mL of bicarbonate buffer (pH 10).

    • Add the cinnamic acid derivative to a final concentration of 10 mM.

    • Add ammonium carbamate to a final concentration of 2 M.

  • Enzymatic Reaction:

    • Add the PAL enzyme (either free or immobilized) to the reaction mixture (e.g., 2 mg/mL of free enzyme or 50 mg of immobilized enzyme).

    • Incubate the reaction at 37°C with shaking (150 rpm).

    • Take samples at desired time points to monitor the reaction progress by HPLC.

Visualizations

Erlenmeyer_Plochl_Synthesis cluster_azlactone Azlactone Formation cluster_hydrolysis Reduction & Hydrolysis Reactants 4-Fluorobenzaldehyde + Hippuric Acid + Acetic Anhydride + Sodium Acetate Heating Heat at 100°C Reactants->Heating Cooling Cool to RT Heating->Cooling Filtration1 Filter and Wash Cooling->Filtration1 Azlactone Azlactone Intermediate Filtration1->Azlactone Red_P_HI Red Phosphorus + Hydriodic Acid Azlactone->Red_P_HI Reflux Reflux for 3h Red_P_HI->Reflux Filtration2 Filter Reflux->Filtration2 Evaporation Evaporate Filtration2->Evaporation Precipitation Adjust pH to 6.0 Evaporation->Precipitation Recrystallization Recrystallize Precipitation->Recrystallization Final_Product Pure 4-Fluorophenylalanine Recrystallization->Final_Product Enzymatic_Kinetic_Resolution Start Racemic Phenylalanine Ester Lipase Lipase (e.g., Novozym 435) + Acyl Donor Start->Lipase Reaction Incubate at 40°C Monitor by HPLC Lipase->Reaction Separation Filter to remove enzyme Reaction->Separation Chromatography Column Chromatography Separation->Chromatography Product1 (R)-Acylated Ester Chromatography->Product1 Product2 (S)-Unreacted Ester Chromatography->Product2 Deacylation Deacylation Product1->Deacylation Final_Product Enantiopure (R)-Amino Acid Deacylation->Final_Product Troubleshooting_Low_Yield cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis Problem Low Product Yield Cause_Chem1 Incomplete Reaction Problem->Cause_Chem1 Cause_Chem2 Side Reactions Problem->Cause_Chem2 Cause_Chem3 Poor Reagent Quality Problem->Cause_Chem3 Cause_Enz1 Enzyme Inhibition Problem->Cause_Enz1 Cause_Enz2 Unfavorable Equilibrium Problem->Cause_Enz2 Cause_Enz3 Low Enzyme Stability Problem->Cause_Enz3 Solution_Chem1 Optimize Temp & Time Improve Mixing Cause_Chem1->Solution_Chem1 Solution_Chem2 Control Stoichiometry Use Milder Conditions Cause_Chem2->Solution_Chem2 Solution_Chem3 Use Pure/Dry Reagents Cause_Chem3->Solution_Chem3 Solution_Enz1 Use Whole-Cell System Optimize Substrate Conc. Cause_Enz1->Solution_Enz1 Solution_Enz2 Increase Reactant Conc. (e.g., Ammonia Source) Cause_Enz2->Solution_Enz2 Solution_Enz3 Immobilize Enzyme Cause_Enz3->Solution_Enz3

References

Technical Support Center: Optimizing Peptide Coupling with L-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for peptide coupling with L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)?

A1: While L-phenylalanine is generally considered a non-problematic amino acid for peptide coupling, challenges can arise, particularly in complex sequences. Potential issues include:

  • Low Coupling Efficiency: In sequences prone to aggregation, the bulky side chain of phenylalanine can contribute to steric hindrance, slowing down or preventing complete reaction.

  • Racemization: Although less prone to racemization than some other amino acids, it can still occur, especially with over-activation or the use of strong bases.

  • Aggregation: Peptides containing multiple hydrophobic residues like phenylalanine can aggregate, leading to poor solvation and incomplete reactions.

Q2: Which coupling reagents are most effective for L-phenylalanine?

A2: For most standard couplings involving L-phenylalanine, common uronium/aminium and phosphonium salt reagents are highly effective. The choice of reagent can be critical for optimizing yield and minimizing side reactions.

  • Uronium/Aminium Reagents (e.g., HBTU, HATU, HCTU, COMU): These are widely used and provide high coupling efficiencies with minimal racemization. COMU is a newer generation reagent that is often more efficient and safer.

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also excellent choices and are known for suppressing racemization.

  • Carbodiimides (e.g., DIC, EDC) with Additives (e.g., HOBt, Oxyma): This classic combination is cost-effective and can be very effective, especially when racemization is a concern. Oxyma is generally considered superior to HOBt in reducing racemization.

Q3: How can I monitor the completion of the coupling reaction?

A3: The most common method for monitoring coupling completion on solid support is the qualitative ninhydrin (Kaiser) test. A positive test (blue/purple beads) indicates the presence of free primary amines and an incomplete reaction. A negative test (yellow/colorless beads) signifies that the coupling is complete.

Troubleshooting Guide

Issue 1: Low Coupling Yield / Incomplete Reaction (Positive Ninhydrin Test)

Possible Causes & Solutions

Cause Solution Experimental Protocol
Steric Hindrance Increase the excess of activated amino acid and coupling reagent (e.g., from 3 to 5 equivalents). Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight). Consider using a more potent coupling reagent like HATU or COMU.See Protocol 1: Standard Peptide Coupling .
Peptide Aggregation Switch to a more effective solvent system such as a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation. Consider performing the synthesis at a higher temperature (e.g., 50-60°C) or using microwave-assisted synthesis to disrupt aggregation.Incorporate the solvent mixture during the coupling step of Protocol 1 . For microwave synthesis, specific instrumentation is required.
Suboptimal Reagent Activation Pre-activate the Fmoc-L-phenylalanine-OH with the coupling reagent and a non-nucleophilic base like DIPEA for 1-2 minutes before adding it to the resin.See Protocol 2: Pre-activation Method .
Insufficient Reaction Time Extend the coupling time. Monitor the reaction progress periodically with the ninhydrin test.Follow Protocol 1 , extending the agitation time as needed.
Issue 2: Racemization of L-Phenylalanine

Possible Causes & Solutions

Cause Solution Experimental Protocol
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the amine component. Add the activated amino acid to the resin promptly.In Protocol 2 , limit the pre-activation time to 1-2 minutes.
Use of a Strong Base Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA, particularly if racemization is a significant concern.Substitute DIPEA with NMM or collidine in Protocol 1 or Protocol 2 .
Inappropriate Coupling Reagent/Additive Use an additive known to suppress racemization, such as Oxyma Pure or HOAt, which are superior to HOBt. Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.Modify Protocol 1 to use DIC/Oxyma or switch to a PyBOP-based protocol.
Elevated Reaction Temperature If using heat to overcome aggregation, optimize for the shortest time necessary to achieve a good yield. Perform the coupling at room temperature or even 0°C if possible.Adjust the temperature parameters in your synthesis protocol.

Experimental Protocols

Protocol 1: Standard Peptide Coupling (using HBTU)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-L-phenylalanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and mix briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation: Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Pre-activation Method (using HATU)
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1 .

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-phenylalanine-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing and Confirmation: Follow steps 4 and 5 from Protocol 1 .

Quantitative Data Summary

Table 1: Common Coupling Reagent Equivalents

Reagent/ComponentEquivalents (relative to resin loading)
Fmoc-L-phenylalanine-OH2 - 5
Coupling Reagent (e.g., HBTU, HATU, PyBOP)1.9 - 4.9
Additive (e.g., HOBt, Oxyma)2 - 5
Base (e.g., DIPEA, NMM)4 - 10

Note: The optimal equivalents can vary depending on the specific peptide sequence and reaction conditions.

Visualizations

Peptide_Coupling_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (L-Phenylalanine) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Ninhydrin Ninhydrin Test Wash2->Ninhydrin Ninhydrin->Coupling Positive (Recouple) Next_Cycle Next Coupling Cycle or Cleavage Ninhydrin->Next_Cycle Negative

Caption: Standard solid-phase peptide synthesis (SPPS) workflow for a single coupling cycle.

Stability of L-Phenylalanine hydrochloride in solution under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of L-Phenylalanine hydrochloride in solution under various storage conditions. It is intended for researchers, scientists, and drug development professionals to troubleshoot and design their experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, freezing the solution at -20°C may be considered, although freeze-thaw cycles should be minimized. The pH of the solution should ideally be maintained in the slightly acidic to neutral range (pH 5-7) to minimize degradation.

Q2: How stable is this compound in aqueous solution at different temperatures?

Q3: What is the effect of pH on the stability of this compound solutions?

This compound solutions are susceptible to degradation at both highly acidic and alkaline pH values. The optimal pH for stability is generally in the slightly acidic to neutral range. Under strongly acidic or basic conditions, hydrolysis and other degradation reactions can occur at an accelerated rate.

Q4: Is this compound in solution sensitive to light?

Yes, exposure to light, particularly UV light, can lead to the photodegradation of this compound in solution. It is crucial to protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil during storage and handling.

Q5: What are the potential degradation products of this compound in solution?

Under forced degradation conditions (stress testing), this compound can degrade into several products. The specific degradation profile depends on the stressor (acid, base, oxidation, heat, or light). Common degradation pathways for phenylalanine can involve deamination, decarboxylation, and oxidation, leading to the formation of compounds such as phenylpyruvic acid, phenylethylamine, and phenylacetic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency in stored solutions Improper storage temperature.Store solutions at 2-8°C for short-term use and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Exposure to light.Always store solutions in light-protected containers (e.g., amber vials).
Incorrect pH of the solution.Ensure the pH of the solution is within the optimal range of 5-7.
Appearance of unknown peaks in HPLC chromatogram Degradation of the sample.Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products.
Contamination of the sample or solvent.Use high-purity solvents and clean glassware. Filter all solutions before injection.
Precipitation in the solution upon storage Exceeded solubility limit at lower temperatures.Ensure the concentration of the solution is below its solubility limit at the storage temperature. Gentle warming and sonication may be required to redissolve the precipitate before use.
pH shift leading to precipitation.Check and adjust the pH of the solution if necessary.

Stability Data (Illustrative)

The following tables present illustrative quantitative data on the stability of this compound in aqueous solution under various stress conditions. This data is based on general principles of chemical kinetics and typical results from forced degradation studies, as specific published stability data for this compound is limited.

Table 1: Effect of Temperature on the Stability of this compound Solution (pH 6.0, stored in the dark for 30 days)

Storage Temperature (°C)% Recovery of L-Phenylalanine HClTotal Degradation Products (%)
2-8> 99< 1
25~ 95~ 5
40~ 85~ 15
60~ 70~ 30

Table 2: Effect of pH on the Stability of this compound Solution (stored at 25°C in the dark for 30 days)

pH% Recovery of L-Phenylalanine HClTotal Degradation Products (%)
2.0~ 90~ 10
4.0~ 97~ 3
6.0> 99< 1
8.0~ 96~ 4
10.0~ 88~ 12

Table 3: Effect of Light Exposure on the Stability of this compound Solution (pH 6.0, stored at 25°C for 7 days)

Light Condition% Recovery of L-Phenylalanine HClTotal Degradation Products (%)
Dark> 99< 1
Ambient Light~ 98~ 2
UV Light (254 nm)~ 80~ 20

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound and the separation of its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase A at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • Sample Solution: Dilute the this compound solution to be tested with mobile phase A to a final concentration within the linear range of the assay.

3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity should be demonstrated by the ability of the method to separate the main peak from potential degradation products generated during forced degradation studies.

Forced Degradation Study Protocol

A forced degradation study is performed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a co-solvent if solubility is an issue).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for up to 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for up to 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid this compound and the stock solution to a temperature of 100°C for up to 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for up to 24 hours.

3. Sample Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method. A control sample (unstressed stock solution) should be analyzed alongside the stressed samples.

4. Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. The peak purity of the this compound peak should be assessed to ensure no co-eluting degradation products.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare L-Phenylalanine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal Degradation (100°C) prep->thermal Expose to photo Photodegradation (UV light, 254 nm) prep->photo Expose to hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Evaluation: - Identify Degradation Products - Quantify Degradation - Assess Peak Purity hplc->data

Caption: Workflow for a forced degradation study of this compound.

G Plausible Chemical Degradation Pathway of L-Phenylalanine HCl cluster_degradation Degradation Products PheHCl This compound Phenylpyruvic Phenylpyruvic Acid PheHCl->Phenylpyruvic Oxidative Deamination Phenylethylamine Phenylethylamine PheHCl->Phenylethylamine Decarboxylation Phenylacetic Phenylacetic Acid Phenylpyruvic->Phenylacetic Oxidative Decarboxylation

Caption: Plausible degradation pathways for this compound in solution.

Addressing challenges in the purification of L-phenylalanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of L-phenylalanine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Crystallization & Yield Issues

???+ question "Q1: My this compound solution is not crystallizing, or the yield is very low. What are the common causes and solutions?"

???+ question "Q2: I obtained an oil instead of solid crystals during my purification. How can I fix this?"

Purity & Impurity Issues

???+ question "Q3: My final product is discolored. How can I remove colored impurities?"

???+ question "Q4: How do I identify and remove common impurities in this compound?"

Polymorphism & Product Form

???+ question "Q5: I am getting a different crystal form (e.g., needles vs. platelets). How can I control the crystal habit and ensure I have the desired polymorph?"

Data & Protocols

Data Presentation

Table 1: Solubility of L-Phenylalanine in Various Solvents

SolventTemperature (°C)Solubility (g/L)Reference
Water019.8[1]
Water2514.11 (DL-form), 26.4 (L-form)[1]
Water5021.87 (DL-form), 44.3 (L-form)[1]
Water7537.08 (DL-form), 66.2 (L-form)[1]
Water10068.9 (DL-form), 99.0 (L-form)[1]
Methanol25Very slightly soluble[1]
Ethanol25Insoluble/Practically insoluble[2][1]

Note: Data for this compound may differ, but trends are generally similar. This compound dissolves in dilute hydrochloric acid.[2]

Table 2: Purity Specifications for L-Phenylalanine (USP/Ph. Eur.)

TestSpecificationReference
Assay98.5% - 101.0% (on dried basis)[3]
pH (1% aqueous solution)5.4 - 6.0[3]
Chloride (Cl)≤ 200 ppm[3]
Sulfate (SO₄)≤ 200 ppm[3]
Ammonium≤ 0.02%[2]
Heavy Metals≤ 20 ppm[2]
Loss on Drying≤ 0.30%[3]
Residue on Ignition≤ 0.10%[2]
Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the conversion of L-phenylalanine to its hydrochloride salt.

Materials:

  • L-phenylalanine

  • Hydrochloric acid (e.g., 10% aqueous solution or concentrated HCl)

  • Suitable reaction vessel

Procedure:

  • In a reaction vessel, combine L-phenylalanine and hydrochloric acid. A molar ratio of approximately 1:1.1 (L-phenylalanine:HCl) is typically used to ensure complete conversion.[4]

  • Stir the mixture at room temperature until all the solid L-phenylalanine has dissolved.[4]

  • Remove the solvent (water) by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid is crude this compound, which can be purified further by recrystallization.[4]

Protocol 2: Recrystallization of this compound

This protocol outlines a general procedure for purifying the crude product.

Materials:

  • Crude this compound

  • Solvent system (e.g., water, ethanol-water, methanol)

  • Activated carbon (optional, for color removal)

  • Celite or filter aid (optional)

  • Crystallization vessel, heating mantle, filtration apparatus

Procedure:

  • Place the crude this compound in the crystallization vessel.

  • Add the minimum amount of hot solvent (e.g., water at 60-70°C) required to fully dissolve the solid.[5][6]

  • (Optional Decolorization) If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes. Perform a hot filtration through a filter aid like celite to remove the carbon.

  • Allow the clear solution to cool down slowly and without disturbance. A suggested controlled cooling profile is to cool to 20-25°C over 1-2 hours, hold for 30-40 minutes to allow initial crystallization, and then cool further to 5-8°C to maximize the yield.[7]

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum at a suitable temperature (e.g., 30°C) for 24 hours.[5]

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

This is a quick method to check for ninhydrin-positive impurities.

Materials:

  • TLC plate (silica gel)

  • Sample solution (dissolve a small amount of product in a suitable solvent)

  • Standard solution (pure L-phenylalanine)

  • Mobile phase (e.g., a mixture of n-butanol, acetic acid, and water)

  • Ninhydrin spray reagent (e.g., 0.2% in acetone)

  • Developing chamber and heating plate

Procedure:

  • Spot the sample and standard solutions onto the baseline of the TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Remove the plate and mark the solvent front. Allow the plate to dry completely.

  • Spray the plate evenly with the ninhydrin solution.[2]

  • Gently heat the plate (e.g., at 80-100°C for 5 minutes) until colored spots appear.[2]

  • Compare the spot(s) from the sample lane with the standard. Any spots other than the principal spot indicate the presence of impurities. The intensity of these spots can give a qualitative idea of the impurity level.[2]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_cryst Crystallization cluster_analysis Analysis start Crude L-Phenylalanine (from synthesis/fermentation) dissolution Dissolution in Acid (e.g., HCl) start->dissolution decolor Decolorization (Activated Carbon) dissolution->decolor If colored ion_exchange Ion-Exchange Chromatography (Optional) dissolution->ion_exchange cooling Controlled Cooling & Crystallization dissolution->cooling If not colored hot_filter Hot Filtration decolor->hot_filter hot_filter->cooling ion_exchange->cooling filtration Filtration & Washing cooling->filtration drying Drying Under Vacuum filtration->drying final_product Pure L-Phenylalanine Hydrochloride drying->final_product qc Purity Analysis (HPLC, TLC, etc.) final_product->qc

Caption: General workflow for this compound purification.

Troubleshooting_Yield cluster_check Initial Checks cluster_action Corrective Actions start Low Crystallization Yield or Failure check_conc Is solution concentrated enough? start->check_conc check_solvent Is solvent system appropriate? check_conc->check_solvent Yes action_conc Concentrate solution (e.g., rotary evaporation) check_conc->action_conc No check_purity Is crude material pure enough? check_solvent->check_purity Yes action_solvent Add anti-solvent slowly or change solvent system check_solvent->action_solvent No action_purity Pre-purify crude material (e.g., carbon treatment) check_purity->action_purity No action_cool Use slow, controlled cooling profile check_purity->action_cool Yes end_node Improved Yield action_conc->end_node action_solvent->end_node action_purity->end_node action_seed Add seed crystals action_cool->action_seed Still no crystals action_cool->end_node action_seed->end_node

Caption: Troubleshooting decision tree for low crystallization yield.

pH_Influence center Optimal pH Range (Acidic for HCl Salt) low_ph Very Low pH (e.g., < 2) - High product solubility - Increased solubility of acidic  amino acid impurities center->low_ph Decreasing pH high_ph High pH (approaching pI ~5.5) - Decreased product solubility - Risk of precipitating freebase  L-phenylalanine center->high_ph Increasing pH

Caption: Logical relationship of pH to purification effectiveness.

References

Validation & Comparative

Halogenated L-phenylalanine Derivatives Exhibit Enhanced Neuroprotective Efficacy Over Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Emerging research highlights the superior neuroprotective capabilities of halogenated derivatives of L-phenylalanine when compared to the parent amino acid. Studies demonstrate that derivatives such as 3,5-dibromo-L-tyrosine (DBrT), an endogenous halogenated derivative of L-phenylalanine, offer significantly more potent protection against ischemic brain injury in both in vitro and in vivo models. This guide provides a comprehensive comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

The core of this enhanced neuroprotection lies in the potent antiglutamatergic activity of these derivatives. L-Phenylalanine (L-Phe) itself is known to depress excitatory glutamatergic synaptic transmission, a key factor in the excitotoxicity observed during ischemic events. However, its halogenated counterparts achieve this with greater efficacy.

Comparative Efficacy: Quantitative Data

Experimental data reveals a marked difference in the potency and neuroprotective outcomes between L-phenylalanine's mechanism and its halogenated derivatives.

CompoundAssayMetricResultReference
3,5-diiodo-L-tyrosine (DIT) Depression of mEPSC frequency (AMPA/kainate receptor-mediated)IC50104.6 ± 14.1 µmol/L
3,5-dibromo-L-tyrosine (DBrT) Depression of mEPSC frequency (AMPA/kainate receptor-mediated)IC50127.5 ± 13.3 µmol/L
3,5-dibromo-L-tyrosine (DBrT) Lactate Dehydrogenase (LDH) Release (in vitro ischemia)LDH Release ReductionSignificant reduction compared to control
3,5-dibromo-L-tyrosine (DBrT) Middle Cerebral Artery Occlusion (MCAO) in vivo modelBrain Infarct Volume Reduction52.7 ± 14.1% of control
3,5-dibromo-L-tyrosine (DBrT) Middle Cerebral Artery Occlusion (MCAO) in vivo modelNeurological Deficit Score Improvement57.1 ± 12.0% of control

Mechanism of Action: Attenuation of Glutamatergic Synaptic Transmission

L-phenylalanine and its halogenated derivatives exert their neuroprotective effects by modulating glutamatergic synaptic transmission through a multi-faceted approach. This involves both presynaptic and postsynaptic mechanisms, ultimately reducing the excitotoxicity caused by excessive glutamate release during events like a stroke. The parent compound, L-Phe, achieves this by:

  • Competing for the glycine-binding site on NMDA receptors.

  • Competing for the glutamate-binding site on AMPA/kainate receptors.

  • Attenuating the release of glutamate from the presynaptic terminal.

The halogenated derivatives, DIT and DBrT, operate through similar mechanisms but with greater potency.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release AMPA_R AMPA/Kainate Receptors Glutamate_Release->AMPA_R Activates NMDA_R NMDA Receptors Glutamate_Release->NMDA_R Activates Excitotoxicity Excitotoxicity & Neuronal Damage AMPA_R->Excitotoxicity Leads to NMDA_R->Excitotoxicity Leads to LPhe_Derivatives Halogenated L-Phe Derivatives (e.g., DBrT) LPhe_Derivatives->Glutamate_Release Inhibits LPhe_Derivatives->AMPA_R Antagonizes LPhe_Derivatives->NMDA_R Antagonizes

Caption: Neuroprotective mechanism of halogenated L-Phe derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for replication and validation purposes.

In Vitro Neuroprotection Assay (LDH Release)

This assay assesses cell viability by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Culture: Primary neuronal cultures are prepared from rat brains.

  • Simulated Ischemia: Neurons are subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions.

  • Treatment: Cultures are treated with the test compound (e.g., DBrT) during the OGD period.

  • LDH Measurement: After the OGD insult, the culture medium is collected, and LDH activity is measured using a commercially available colorimetric assay kit.

  • Analysis: The reduction in LDH release in treated cultures compared to untreated (control) cultures indicates the degree of neuroprotection.

G A Rat Neuronal Cultures B Oxygen-Glucose Deprivation (OGD) + Test Compound (e.g., DBrT) A->B C Collect Culture Medium B->C D Measure LDH Activity C->D E Compare to Control to Determine Neuroprotection D->E

Caption: Workflow for in vitro LDH release assay.

In Vivo Neuroprotection Assay (Transient MCAO Model)

This model is a widely used in vivo representation of ischemic stroke in rodents.

  • Animal Model: Adult male rats are used.

  • Surgical Procedure: Transient middle cerebral artery occlusion (MCAO) is induced, typically by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery. The occlusion is maintained for a specific duration (e.g., 2 hours) before reperfusion.

  • Treatment: The test compound (e.g., DBrT) is administered to the animals, often intravenously, before or after the MCAO procedure.

  • Neurological Assessment: Neurological deficit scores are evaluated at specific time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: After a set survival period (e.g., 3 days), the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.

  • Analysis: The reduction in infarct volume and improvement in neurological scores in the treated group are compared to the saline-treated control group.

Safety and Pharmacological Profile

An important aspect of the therapeutic potential of DBrT is its favorable safety profile. In vivo studies have shown that DBrT does not alter atrioventricular nodal and intraventricular conduction in an isolated heart preparation, nor does it affect heart rate and blood pressure in living animals. This suggests a low risk of cardiovascular side effects, a critical consideration for any potential neuroprotective agent.

A Comparative Guide to the Validation of L-Phenylalanine Hydrochloride as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Phenylalanine hydrochloride as an analytical standard against its common alternatives. It includes a detailed overview of its physicochemical properties, experimental protocols for its validation, and a comparative analysis to aid in the selection of the most appropriate standard for your research needs.

Introduction to Analytical Standards in Research

Analytical standards are crucial in research and drug development for ensuring the accuracy, precision, and reliability of analytical measurements. They serve as a reference point for the identification and quantification of substances, playing a vital role in quality control, formulation development, and metabolic research. The choice of an appropriate analytical standard is paramount for generating reproducible and valid scientific data.

Physicochemical Properties of this compound

This compound is the salt form of the essential amino acid L-Phenylalanine. The hydrochloride form often offers advantages in terms of stability and solubility, making it a suitable candidate for an analytical standard.[1][2] The key physicochemical properties are summarized below.

PropertyValueReference
Chemical Formula C₉H₁₁NO₂ · HCl
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[2]
Purity (Typical) ≥99%[3]
Storage Conditions 2-8°C, protected from light and moisture[4]

Logical Workflow for Analytical Standard Validation

The validation of an analytical standard is a systematic process to ensure its suitability for its intended use. The following diagram illustrates the key steps involved in this process.

ValidationWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Documentation Physicochemical Physicochemical Characterization Purity Purity Determination Physicochemical->Purity Initial Assessment Identity Identity Confirmation Purity->Identity Confirmed Purity Stability Stability Assessment Identity->Stability Confirmed Identity Comparability Comparability with Existing Standards Stability->Comparability Demonstrated Stability CoA Certificate of Analysis (CoA) Comparability->CoA Validated Standard

Caption: Logical workflow for the validation of an analytical standard.

Experimental Protocols for Validation

Detailed methodologies are essential for the accurate validation of this compound as an analytical standard. Below are protocols for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound standard and to identify any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution.

    • Run the gradient program to separate the main peak from any impurities.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Identity Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the identity of the this compound standard by comparing its spectrum to a reference spectrum.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound standard.

  • Procedure:

    • Acquire the IR spectrum of the sample in the range of 4000-400 cm⁻¹.

    • Compare the obtained spectrum with a certified reference spectrum of this compound.

    • The spectra should show similar absorption bands at the same wavenumbers.

Stability Assessment

Stability testing is performed to determine the shelf-life of the analytical standard under defined storage conditions.

  • Method: A stability-indicating HPLC method, as described above, is used to monitor the purity of the standard over time.

  • Procedure:

    • Store aliquots of the this compound standard at specified temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), analyze the samples for purity using the validated HPLC method.

    • Assess for any significant degradation, defined as a decrease in purity or the appearance of new impurity peaks.

Comparative Analysis of Analytical Standards for L-Phenylalanine

The choice of an analytical standard depends on the specific requirements of the assay. The following table compares this compound with other common standards.

FeatureThis compoundL-Phenylalanine (Free Amino Acid)Stable Isotope-Labeled L-Phenylalanine (e.g., ¹³C₉, ¹⁵N)
Form Hydrochloride saltZwitterionic solidIsotopically labeled free amino acid
Purity Typically high (≥99%)Typically high (≥99%)High isotopic and chemical purity (≥98%)[5]
Solubility Generally higher water solubility than the free acid.[1][2]Sparingly soluble in water.Similar to L-Phenylalanine.
Stability Generally more stable due to the salt form, protecting the amine group.[1]Can be less stable, susceptible to degradation.Stable, non-radioactive.
Hygroscopicity May be hygroscopic, requiring controlled storage.Less hygroscopic than the hydrochloride salt.Similar to L-Phenylalanine.
Application General quantitative analysis (e.g., HPLC, UV-Vis).General quantitative analysis.Internal standard in mass spectrometry-based methods (e.g., LC-MS) for high accuracy and precision.
Advantages Improved solubility and stability.[1]Represents the native form of the amino acid.Corrects for matrix effects and variations in sample preparation and instrument response.
Disadvantages Molecular weight is higher than the free amino acid; potential for hygroscopicity.Lower aqueous solubility.Higher cost.

Phenylalanine Metabolism and its Significance

L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of several important biomolecules, including the amino acid tyrosine and neurotransmitters. Understanding its metabolic pathway is crucial in various fields of research, including inborn errors of metabolism like phenylketonuria (PKU).

PhenylalanineMetabolism cluster_pathway Phenylalanine Metabolism Pathway cluster_products Biological Functions Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Proteins Protein Synthesis Phe->Proteins Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Neurotransmitters Neurotransmitter Function Dopamine->Neurotransmitters Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Norepinephrine->Neurotransmitters Hormones Hormone Signaling Epinephrine->Hormones

Caption: Metabolic pathway of L-Phenylalanine to key biomolecules.

Conclusion

The validation of this compound as an analytical standard demonstrates its suitability for a wide range of analytical applications. Its enhanced solubility and stability, as compared to the free amino acid, make it a robust and reliable choice for researchers. For general quantitative purposes where high accuracy is required, this compound is an excellent and cost-effective option. For highly sensitive and specific applications, particularly those involving complex biological matrices, the use of a stable isotope-labeled internal standard in conjunction with mass spectrometry is recommended. The selection of the appropriate standard should always be guided by the specific requirements of the analytical method and the research question at hand.

References

L-Phenylalanine Hydrochloride vs. Its Esters: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is paramount in enhancing therapeutic efficacy and minimizing off-target effects. L-Phenylalanine, an essential amino acid, and its derivatives have garnered significant interest as building blocks for novel drug carriers due to their biocompatibility and versatile chemical properties. This guide provides an objective comparison of L-Phenylalanine hydrochloride and its esters in the context of drug delivery, supported by available experimental data and detailed methodologies. While direct comparative studies are limited, this analysis of their physicochemical properties and performance in various drug delivery platforms offers valuable insights for formulation development.

Physicochemical Properties and Formulation Considerations

The choice between this compound and its esters as a starting material for drug delivery systems is fundamentally influenced by their distinct physicochemical properties. These properties dictate their suitability for different formulation strategies and impact the characteristics of the final drug carrier.

PropertyThis compoundL-Phenylalanine Esters (e.g., Methyl, Ethyl, Benzyl)Implications for Drug Delivery
Solubility Sparingly soluble in water, soluble in dilute mineral acids.[1]Generally more soluble in organic solvents and can exhibit improved water solubility depending on the ester group and salt form.[2][3][4]The higher solubility of esters in organic solvents facilitates their use in common nanoparticle fabrication techniques like nanoprecipitation and emulsion-based methods. The hydrochloride salt's water solubility may be advantageous for aqueous-based formulations, though its sparingly soluble nature can be a limitation.[1][4]
Stability Generally stable as a crystalline solid.[5]The ester linkage can be susceptible to hydrolysis, which can be both a challenge for storage stability and a mechanism for drug release. The dihydrochloride salt form of esters can offer enhanced stability.[4][6]The controlled hydrolysis of esters can be leveraged for designing stimuli-responsive drug release systems. The stability of the hydrochloride salt makes it a robust starting material.
Reactivity The carboxylic acid and amine groups are available for chemical modification.The carboxylic acid group is protected as an ester, directing chemical modifications to the amine group. The ester can be deprotected if further modification at the carboxyl group is needed.[7]Esterification provides a convenient protecting group strategy for multi-step synthesis of complex drug carriers, allowing for selective functionalization.
Hydrophobicity More hydrophilic compared to its esters.More hydrophobic, with hydrophobicity increasing with the size of the ester's alkyl or aryl group.[8]The increased hydrophobicity of esters is crucial for the self-assembly of amphiphilic polymers into nanoparticles and micelles, which can encapsulate hydrophobic drugs.[9]

Performance in Drug Delivery Systems: A Comparative Analysis

Nanoparticle Formulation and Characteristics

L-Phenylalanine esters are frequently utilized in the synthesis of polymeric nanoparticles for drug delivery. For instance, poly(L-phenylalanine) nanoparticles (PP-NPs) have been shown to self-assemble into particles of approximately 100 nm.[10] In another study, biodegradable nanoparticles composed of poly(gamma-glutamic acid) grafted with L-phenylalanine ethyl ester formed nanoparticles with a mean diameter ranging from 150 to 200 nm. The hydrochloride salt, being more hydrophilic, is less commonly used for forming the core of nanoparticles intended for hydrophobic drug encapsulation but can be a component of the hydrophilic shell or used to modify the surface of pre-formed nanoparticles.

Drug Loading and Encapsulation Efficiency

The hydrophobic core of nanoparticles derived from L-Phenylalanine esters is well-suited for encapsulating lipophilic drugs. Poly(phenylalanine) nanoparticles have demonstrated a high drug-loading capacity of over 12 wt% for the anticancer drug paclitaxel. While specific data for this compound-based carriers is scarce, it is plausible that their more hydrophilic nature would favor the encapsulation of hydrophilic drugs, or they might be used as a surface modification to improve biocompatibility.

The following table summarizes representative data for drug loading and encapsulation efficiency from studies using phenylalanine-derived materials.

Drug Delivery SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
Poly(phenylalanine) Nanoparticles (PP-NPs)Paclitaxel>12 wt%Not Specified[10]
Polymer MicellesPaclitaxelNot Specified37.6 ± 14.4[11]
Polymer MicellesLapatinibNot Specified25.0 ± 1.5[11]
Drug Release Kinetics

The mechanism of drug release from L-Phenylalanine-based carriers is often dependent on the degradation of the polymer matrix or the cleavage of linker molecules. For carriers synthesized from L-Phenylalanine esters, the hydrolysis of the ester bond can contribute to drug release. This can be advantageous for creating systems with sustained release profiles. For example, in vitro release studies of paclitaxel from poly(phenylalanine) nanoparticles have shown a sustained release pattern desirable for cancer therapy.

Experimental Protocols

Synthesis of Poly(phenylalanine) Nanoparticles

This protocol describes the synthesis of poly(phenylalanine) and the subsequent preparation of drug-loaded nanoparticles.

1. Synthesis of Poly(phenylalanine): a. Dissolve L-Phenylalanine in N,N-dimethylformamide (DMF). b. Add thionyl chloride dropwise to the solution while stirring at room temperature to initiate polymerization. c. After the reaction is complete, precipitate the synthesized poly(phenylalanine) by adding the reaction mixture to an excess of water. d. Collect the polymer precipitate by filtration, wash thoroughly with water, and dry under vacuum.

2. Preparation of Paclitaxel-Loaded Poly(phenylalanine) Nanoparticles (PTX@PP-NPs): a. Dissolve the synthesized poly(phenylalanine) and paclitaxel in acetone. b. Add this organic solution dropwise into a larger volume of water under constant stirring (nanoprecipitation). c. The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase. d. Stir the suspension to allow for solvent evaporation.

Determination of Drug Loading and Encapsulation Efficiency

1. Quantification of Encapsulated Drug: a. Lyophilize a known amount of the drug-loaded nanoparticle suspension. b. Dissolve the lyophilized powder in a suitable solvent (e.g., DMF) to disrupt the nanoparticles and release the drug. c. Quantify the amount of drug using High-Performance Liquid Chromatography (HPLC).

2. Calculation:

  • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

1. Dialysis Method: a. Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off. b. Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring. c. At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium. d. Quantify the concentration of the released drug in the aliquots using HPLC or UV-Vis spectrophotometry.

Cellular Uptake and Signaling Pathways

The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. Nanoparticles can enter cells through various mechanisms, including phagocytosis and endocytosis (clathrin-mediated, caveolae-mediated, and macropinocytosis). The surface properties of the nanoparticles, such as charge and hydrophobicity, play a significant role in determining the uptake mechanism. While specific comparative studies are lacking, it can be postulated that the more hydrophobic nature of ester-based nanoparticles might favor interactions with the cell membrane.

An interesting aspect of L-Phenylalanine is its interaction with the N-Methyl-D-aspartate (NMDA) receptor. High concentrations of L-Phenylalanine can act as a competitive antagonist at the glycine-binding site of NMDA receptors, thereby inhibiting receptor function.[12][13] This interaction could be relevant for drug delivery systems designed to release high local concentrations of L-Phenylalanine or its derivatives, potentially modulating neuronal activity.

Below is a diagram illustrating the experimental workflow for evaluating the cellular uptake of nanoparticles and a simplified representation of L-Phenylalanine's interaction with the NMDA receptor.

G Experimental Workflow for Cellular Uptake of Nanoparticles cluster_prep Nanoparticle Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis NP_form Formulate Fluorescently-labeled Nanoparticles cell_treat Treat cells with nanoparticles NP_form->cell_treat cell_seed Seed cells in multi-well plates cell_seed->cell_treat wash Wash cells to remove non-internalized nanoparticles qualitative Qualitative Analysis (Confocal Microscopy) wash->qualitative quantitative Quantitative Analysis (Flow Cytometry) wash->quantitative

Workflow for Nanoparticle Cellular Uptake Evaluation

NMDA_Pathway L-Phenylalanine Interaction with NMDA Receptor cluster_receptor NMDA Receptor NMDA NMDA Receptor Activation Receptor Activation & Ca2+ Influx Inhibition Receptor Inhibition Glutamate_site Glutamate Binding Site Glutamate_site->Activation Glycine_site Glycine Binding Site Glycine_site->Activation Glycine_site->Inhibition Glutamate Glutamate Glutamate->Glutamate_site Binds Glycine Glycine Glycine->Glycine_site Binds L_Phe L-Phenylalanine (High Concentration) L_Phe->Glycine_site Competitively Binds

L-Phenylalanine's Antagonistic Effect on NMDA Receptor

Conclusion

The choice between these two forms will ultimately depend on the specific requirements of the drug to be delivered, the desired characteristics of the drug carrier, and the intended route of administration. Further direct comparative studies are warranted to fully elucidate the efficacy differences between drug delivery systems derived from this compound and its esters.

References

In Vitro Showdown: L-Phenylalanine and its Analogs at the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals the comparative binding affinities of L-phenylalanine and its analogs at the N-methyl-D-aspartate (NMDA) receptor glycine site. This guide provides researchers, scientists, and drug development professionals with a concise overview of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures.

The NMDA receptor, a crucial component in synaptic plasticity and memory formation, requires the binding of both glutamate and a co-agonist, typically glycine, for its activation. L-phenylalanine, an essential amino acid, has been identified as a competitive antagonist at this glycine binding site. Understanding the structure-activity relationship of L-phenylalanine and its derivatives is paramount for the development of novel therapeutic agents targeting neurological disorders.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities of L-phenylalanine and select analogs for the NMDA receptor. The data, presented as IC50 (half-maximal inhibitory concentration) or K_B_ (equilibrium dissociation constant), provides a clear comparison of their potencies.

CompoundAssay TypePreparationLigandIC50 / K_B_ (µM)Reference
L-PhenylalanineElectrophysiologyCultured Rat Hippocampal NeuronsNMDA/Glycine1710 ± 240 (IC50)[1]
L-PhenylalanineSchild RegressionNot SpecifiedNot Specified573 (K_B_)[2]
L-TyrosineElectrophysiologyCultured Rat Hippocampal NeuronsNMDA/GlycineInactive[1]
D-PhenylalanineElectrophysiologyCultured Rat/Mouse Hippocampal & Cortical NeuronsNMDA/GlycineSignificantly smaller effect than L-Phe[3]
3,5-Dibromo-L-phenylalanineElectrophysiologyCultured NeuronsNMDA331.6 ± 78.6 (EC50 at glutamate site)[2]

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol outlines a standard method for determining the binding affinity of test compounds to the NMDA receptor glycine site using a radiolabeled ligand.

a. Membrane Preparation:

  • Whole brains from Wistar rats (excluding cerebella) are homogenized in ice-cold Tris-HCl buffer (pH 7.4).[4]

  • The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed multiple times to remove endogenous ligands.

b. Binding Assay:

  • Aliquots of the membrane preparation (approximately 0.2 mg of protein) are incubated with a specific radioligand, such as [³H]MK-801 (e.g., 5 nM), in the presence of glutamate and glycine.[4]

  • Various concentrations of the test compounds (L-phenylalanine and its analogs) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM MK-801).[4]

  • The incubation is carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 180 minutes) to reach equilibrium.[4]

c. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the functional assessment of the effect of L-phenylalanine and its analogs on NMDA receptor-mediated currents in cultured neurons.

a. Cell Culture:

  • Primary neuronal cultures are prepared from the hippocampus or cortex of embryonic or neonatal rats.[1]

  • Neurons are plated on coverslips and maintained in a controlled environment for several days to allow for maturation and synapse formation.

b. Electrophysiological Recording:

  • A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

  • Glass micropipettes with a tip resistance of 3-7 MΩ are filled with an internal solution and used as recording electrodes.

  • The whole-cell configuration is established by forming a high-resistance seal between the micropipette and the cell membrane, followed by rupturing the membrane patch.

  • The neuron is voltage-clamped at a holding potential of -60 to -70 mV.

c. Drug Application and Data Acquisition:

  • NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).[5]

  • L-phenylalanine or its analogs are co-applied with the agonists at various concentrations to determine their inhibitory effect on the NMDA receptor currents.

  • The resulting currents are recorded, amplified, filtered, and digitized for offline analysis.

d. Data Analysis:

  • The peak amplitude of the NMDA-evoked currents is measured in the absence and presence of the test compounds.

  • Concentration-response curves are generated by plotting the percentage of inhibition of the NMDA current against the concentration of the test compound.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Visualizing the Molecular Landscape

To better understand the context of these in vitro comparisons, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 L_Phe L-Phenylalanine (Analog) L_Phe->NMDA_R Competitively Inhibits Glycine Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Activation

Caption: NMDA Receptor Signaling Pathway and L-Phenylalanine Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_acq Data Acquisition cluster_ana Analysis A1 Prepare Neuronal Cell Culture or Brain Membrane Homogenate B1 Perform Radioligand Binding Assay or Patch-Clamp Electrophysiology A1->B1 A2 Prepare Test Compounds (L-Phe & Analogs) B2 Incubate/Apply Compounds at Various Concentrations A2->B2 C1 Measure Radioactivity or Record Ionic Currents B1->C1 B2->B1 D1 Generate Concentration- Response Curves C1->D1 D2 Calculate IC50/Ki Values D1->D2

Caption: General Experimental Workflow for In Vitro NMDA Receptor Binding Studies.

References

Validating L-Phenylalanine for Amino Acid Transport Inhibition Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, accurately studying the inhibition of amino acid transporters is crucial for understanding nutrient signaling and developing novel therapeutics. L-phenylalanine, a natural substrate for the L-type amino acid transporter 1 (LAT1), is often used as a competitive inhibitor in these studies. This guide provides a comprehensive comparison of L-phenylalanine with other common LAT1 inhibitors, namely the non-selective inhibitor 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) and the selective inhibitor Nanvuranlat (JPH203), to validate its use as a research tool.

Comparative Analysis of Inhibitor Potency

The selection of an appropriate inhibitor is paramount for obtaining reliable experimental results. The potency and selectivity of L-phenylalanine, BCH, and JPH203 against LAT1 are summarized below. It is important to note that the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary between studies due to different experimental conditions, such as the cell line used and the substrate concentration.

CompoundTarget(s)Type of InhibitionKiIC50Key Characteristics
L-Phenylalanine LAT1 (substrate)Competitive~11 µM (Km)[1]Not consistently reported for inhibition studiesNatural substrate, readily available. Its transport can compete with other LAT1 substrates.
BCH LAT1, LAT2, and other system L transportersCompetitiveNot consistently reported72.17 µM (in Saos2 cells)[2], >10 mM for anti-proliferative effects[3]Non-metabolizable and non-selective inhibitor of system L amino acid transporters.[4]
JPH203 (Nanvuranlat) Highly selective for LAT1Competitive, Non-transportable38.7 nM[5]0.06 µM (in HT-29 cells)[6], 1.31 µM (in Saos2 cells)[2]A potent and highly selective LAT1 inhibitor currently under clinical investigation.[6]

Note: The provided Ki and IC50 values are sourced from different studies and should be considered as indicative rather than for direct comparison due to variations in experimental setups.

Experimental Protocols

To aid researchers in designing their studies, detailed protocols for key experiments used to validate and compare amino acid transport inhibitors are provided below.

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the inhibition of transporter activity by quantifying the uptake of a radiolabeled substrate.

Objective: To determine the IC50 value of an inhibitor for a specific amino acid transporter.

Materials:

  • Cells expressing the transporter of interest (e.g., HT-29 or Saos2 cells for LAT1)

  • Culture medium and supplements

  • Radiolabeled amino acid substrate (e.g., L-[14C]leucine)

  • Inhibitor compounds (L-phenylalanine, BCH, JPH203) at various concentrations

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Culture: Seed cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells three times with pre-warmed HBSS.

  • Inhibition: Add HBSS containing the desired concentrations of the inhibitor to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Uptake: Add the radiolabeled substrate (e.g., L-[14C]leucine at a final concentration of 1 µM) to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration in each well. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cell proliferation.

Objective: To evaluate the impact of transporter inhibition on cell viability.

Materials:

  • Cells of interest

  • Culture medium and supplements

  • Inhibitor compounds at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the inhibitor compounds. Include a vehicle control.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot against the inhibitor concentration to determine the concentration that inhibits cell growth by 50% (GI50).

Signaling Pathways and Experimental Workflows

The inhibition of amino acid transport, particularly through LAT1, has significant downstream effects on cellular signaling pathways that regulate cell growth and proliferation.

LAT1-mTOR Signaling Pathway

Inhibition of LAT1-mediated amino acid uptake, especially of leucine, leads to the downregulation of the mTORC1 signaling pathway.[7][8] This pathway is a central regulator of cell growth, proliferation, and metabolism.

LAT1_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids LAT1 LAT1 Amino Acids->LAT1 Transport Leucine Leucine LAT1->Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation Promotes 4E-BP1->Cell Growth & Proliferation Inhibits (when unphosphorylated) Inhibitor L-Phe / BCH / JPH203 Inhibitor->LAT1 Inhibits

Caption: Inhibition of LAT1-mediated amino acid transport and its effect on the mTORC1 signaling pathway.

Experimental Workflow for Inhibitor Validation

A logical workflow for validating and comparing amino acid transport inhibitors is essential for robust research.

Experimental_Workflow A Select Inhibitors (L-Phe, BCH, JPH203) B Determine Inhibitory Potency (Radiolabeled Uptake Assay) A->B C Assess Cellular Effects (Cell Viability Assay) B->C F Comparative Analysis & Conclusion B->F D Investigate Mechanism of Action (Western Blot for mTOR pathway) C->D C->F E In Vivo Validation (Xenograft models) D->E D->F E->F

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling L-Phenylalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling L-Phenylalanine hydrochloride. Adherence to these procedures is crucial for ensuring a safe laboratory environment and maintaining the integrity of your research. While this compound is not classified as a hazardous substance, proper handling is necessary to mitigate risks associated with inhalation of dust and contact with skin and eyes.[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound, which is typically a white, solid powder.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times to prevent eye contact with dust particles. A face shield may be necessary for operations with a high potential for dust generation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Employ proper glove removal techniques to avoid skin contact.[1][2][4]
Body Protection Laboratory coatA standard lab coat is sufficient to protect against incidental contact.[1][2]
Respiratory Protection NIOSH/CEN approved respirator (e.g., N95 or P1 dust mask)Recommended when working in poorly ventilated areas or when dust formation is likely.[1][2]

Operational Plan: Safe Handling Workflow

Proper handling from receipt to use is critical for laboratory safety. The following workflow outlines the necessary steps.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal A Receive Shipment B Inspect Container for Damage A->B C Store in a Tightly Closed Container B->C D Store in a Dry, Well-Ventilated Area Away from Light and Moisture C->D E Don Appropriate PPE D->E F Weigh Compound in a Vented Enclosure E->F G Prepare Solution or Use in Experiment F->G H Decontaminate Glassware and Work Surfaces G->H I Dispose of Unused Compound and Contaminated Materials as Chemical Waste H->I

Workflow for Safe Handling and Disposal.

Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2]

Handling: Always handle the compound in a well-ventilated area, preferably within a fume hood or other contained ventilation system, to minimize dust formation.[1][2]

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

Solid Waste:

  • Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container.[2]

  • Dispose of the sealed container as non-hazardous chemical waste through a licensed disposal company, following all local, state, and federal regulations.

Contaminated Packaging:

  • Dispose of contaminated packaging as you would the unused product.[2]

Experimental Protocols: First Aid

While this compound is not classified as a hazardous substance, mild irritation may occur upon contact.[1]

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][5]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[2]

  • Eye Contact: For eye contact, flush with water as a precaution.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]

References

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